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  • Product: N-(2-Methoxyethyl)-N-methylglycine hydrate
  • CAS: 1262771-95-8

Core Science & Biosynthesis

Foundational

N-(2-Methoxyethyl)-N-methylglycine hydrate chemical structure and properties

Technical Monograph: N-(2-Methoxyethyl)-N-methylglycine Hydrate Executive Summary N-(2-Methoxyethyl)-N-methylglycine hydrate (CAS: 1262771-95-8) is a specialized amino acid derivative and a critical "synthron" in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(2-Methoxyethyl)-N-methylglycine Hydrate

Executive Summary

N-(2-Methoxyethyl)-N-methylglycine hydrate (CAS: 1262771-95-8) is a specialized amino acid derivative and a critical "synthron" in the development of peptidomimetics and small-molecule therapeutics. Structurally, it represents a glycine backbone functionalized with both a methyl group and a 2-methoxyethyl ether side chain. This dual substitution profile confers unique physicochemical properties—specifically enhanced aqueous solubility and conformational flexibility—making it a high-value building block in Peptoid Drug Design (Poly-N-substituted glycines) and as a solubility-enhancing moiety in kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound’s structural identity, synthesis methodologies, physicochemical properties, and applications in modern drug discovery.

Chemical Identity & Structural Analysis

The compound is an N,N-disubstituted glycine. Unlike canonical amino acids where the side chain is attached to the


-carbon, this molecule features substituents on the nitrogen atom, a hallmark of peptoid monomers.
Parameter Technical Detail
IUPAC Name N-(2-Methoxyethyl)-N-methylglycine hydrate
Common Names MMEG; Sarcosine, N-(2-methoxyethyl)-; Glycine, N-(2-methoxyethyl)-N-methyl-
CAS Number 1262771-95-8 (Hydrate); 915925-21-2 (Anhydrous/Free Acid)
Molecular Formula

Molecular Weight 147.17 g/mol (Anhydrous); 165.19 g/mol (Monohydrate)
SMILES COCCN(C)CC(=O)O
Structural Class N-substituted Amino Acid; Sarcosine Derivative; Peptoid Monomer

Structural Significance:

  • N-Methyl Group: Eliminates the amide hydrogen when incorporated into a peptide bond, preventing hydrogen bond donation. This increases membrane permeability and proteolytic stability.

  • Methoxyethyl Side Chain: A short polyethylene glycol (PEG)-like motif. It acts as an internal solvating group, significantly improving the water solubility of the parent molecule without introducing ionizable charges.

Physicochemical Properties

The hydrate form is typically isolated as a hygroscopic solid or viscous oil that crystallizes upon standing.

Property Value / Characteristic
Appearance White to off-white crystalline solid or viscous liquid (depending on hydration state).
Solubility Highly soluble in Water, Methanol, Ethanol, DMF, DMSO.
pKa (Acid) ~2.3 (Carboxylic acid)
pKa (Base) ~9.6 (Tertiary amine)
Hygroscopicity High. The ether oxygen and carboxylate form strong hydrogen bond networks with water.
Stability Stable under standard storage (-20°C).[1] Sensitive to strong oxidizers.

Synthesis & Manufacturing

The synthesis of N-(2-Methoxyethyl)-N-methylglycine generally follows the N-Alkylation of Sarcosine route. This method is preferred for its scalability and the availability of precursors.

Protocol: N-Alkylation of Sarcosine Ethyl Ester

Reagents:

  • Sarcosine Ethyl Ester Hydrochloride[2]

  • 1-Bromo-2-methoxyethane

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Free Base Formation: Suspend Sarcosine Ethyl Ester HCl (1.0 eq) in Acetonitrile. Add

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the free amine in situ.
    
  • Alkylation: Add 1-Bromo-2-methoxyethane (1.1 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor consumption of Sarcosine ester via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

  • Isolation (Hydrate Formation): Acidify carefully with dilute HCl to pH ~3–4 (isoelectric point). Extract or concentrate. The product often crystallizes from water/acetone systems as the zwitterionic monohydrate.

SynthesisPathway Sarcosine Sarcosine Ethyl Ester (Starting Material) Intermediate Intermediate Ester (N-Alkylated) Sarcosine->Intermediate Reflux, 16h Reagents 1-Bromo-2-methoxyethane + K2CO3 (Base) Reagents->Intermediate Product N-(2-Methoxyethyl)-N-methylglycine Hydrate Intermediate->Product Deprotection Hydrolysis LiOH / THF / H2O (Hydrolysis) Hydrolysis->Product

Caption: Synthesis pathway via direct alkylation of Sarcosine Ethyl Ester followed by ester hydrolysis.

Applications in Drug Development

A. Peptoid Synthesis (Poly-N-substituted Glycines)

This molecule serves as a specific monomer for "Peptoids," a class of peptidomimetics where the side chain is appended to the nitrogen rather than the


-carbon.
  • Role: It introduces a hydrophilic, non-ionic side chain.

  • Benefit: Improves the overall solubility of the peptoid sequence in biological media without introducing charge repulsion issues common with Lysine or Aspartic acid residues.

  • Mechanism: The methoxyethyl group disrupts secondary structure aggregation (like

    
    -sheets) while maintaining backbone flexibility.
    
B. Pharmaceutical Intermediate

As cited in patent literature (e.g., WO2018049089A1), this moiety is used to modify the physicochemical profile of small molecule inhibitors.

  • Kinase Inhibitors: Attached to scaffold cores (like Indoles or Pyridines) to tune lipophilicity (LogD) and metabolic stability.

  • Linker Chemistry: The carboxylic acid allows conjugation to amines, while the tertiary amine remains protonated at physiological pH, potentially aiding in lysosomal trapping or solubility.

Applications cluster_0 Peptoid Engineering cluster_1 Small Molecule Design Compound N-(2-Methoxyethyl)-N-methylglycine Solubility Solubility Enhancer (Ether Oxygen) Compound->Solubility Proteolysis Proteolytic Resistance (N-Substitution) Compound->Proteolysis Scaffold Kinase Inhibitor Side Chain Compound->Scaffold Linker PROTAC/Linker Modules Compound->Linker

Caption: Functional utility of the compound in Peptoid Engineering and Small Molecule Drug Design.

Handling & Stability

  • Storage: Store at -20°C for long-term stability. The hydrate is stable at room temperature for short periods but should be kept in a desiccator to prevent uncontrolled water absorption (deliquescence).

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required.

  • Incompatibility: Avoid contact with strong oxidizing agents.

References

  • Sigma-Aldrich. (n.d.). N-(2-methoxyethyl)-N-methylglycine hydrochloride Product Page. Retrieved from

  • MedChemExpress. (n.d.). N-(2-Methoxyethyl)-N-methylglycine Datasheet. Retrieved from

  • Dyckman, A. J., et al. (2018).[1][3] Pyridyl substituted indole compounds. World Intellectual Property Organization Patent WO2018049089A1. Retrieved from

  • ChemicalBook. (n.d.). Sarcosine Synthesis and Application. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to N-(2-methoxyethyl)glycine and N-(2-Methoxyethyl)-N-methylglycine: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive comparative analysis of two closely related N-substituted glycine derivatives: N-(2-methoxyethyl)glycine, a secondary amine, and N-(2-Methoxyethyl)-N-methylglycine,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive comparative analysis of two closely related N-substituted glycine derivatives: N-(2-methoxyethyl)glycine, a secondary amine, and N-(2-Methoxyethyl)-N-methylglycine, its tertiary amine counterpart. While structurally similar, the presence of a methyl group on the nitrogen atom of the latter introduces significant alterations in physicochemical properties, reactivity, and, consequently, their applications in research and drug development. This document will delve into the synthesis, structural and electronic properties, and functional implications of this N-methylation, offering a detailed resource for scientists to make informed decisions in their experimental designs.

Introduction: The Significance of N-Substitution in Glycine Derivatives

Glycine, the simplest amino acid, serves as a versatile scaffold for chemical modification. N-substitution, the attachment of functional groups to the nitrogen atom of the glycine backbone, has emerged as a powerful strategy in medicinal chemistry and materials science. This modification gives rise to a class of compounds known as peptoids or N-substituted glycines, which are isomers of peptides.[1] Unlike peptides, where side chains are attached to the alpha-carbon, peptoids have their side chains on the nitrogen atom. This seemingly subtle change has profound consequences, including resistance to proteolytic degradation, increased cell permeability, and the ability to modulate conformational preferences.[1][2]

The methoxyethyl group, in particular, is a common substituent used to enhance the aqueous solubility of molecules, a critical parameter in drug development and biological assays.[3][4] This guide focuses on two such derivatives: N-(2-methoxyethyl)glycine and its N-methylated analog, N-(2-Methoxyethyl)-N-methylglycine. The central question we address is: how does the addition of a single methyl group to the nitrogen atom impact the molecule's properties and its suitability for various applications?

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference between a secondary and a tertiary amine in these molecules leads to significant changes in their chemical and physical characteristics.

PropertyN-(2-methoxyethyl)glycineN-(2-Methoxyethyl)-N-methylglycine
Chemical Formula C₅H₁₁NO₃C₆H₁₃NO₃
Molecular Weight 133.15 g/mol 147.17 g/mol [5]
Structure Secondary AmineTertiary Amine
Hydrogen Bond Donor Yes (N-H)No
Predicted logP Not explicitly found-1.74 (predicted)
Aqueous Solubility High (used to increase peptoid solubility)[3]Expected to be soluble

Key Differences and Their Implications:

  • Hydrogen Bonding: The most critical difference is the presence of a hydrogen bond donor (the N-H group) in N-(2-methoxyethyl)glycine, which is absent in its N-methylated counterpart. This has a direct impact on solubility, intermolecular interactions, and conformational flexibility. Primary and secondary amines can participate in hydrogen bonding with water, which generally leads to higher aqueous solubility compared to tertiary amines with a similar number of carbon atoms.[6][7]

  • Steric Hindrance: The methyl group in N-(2-Methoxyethyl)-N-methylglycine introduces additional steric bulk around the nitrogen atom. This can influence the molecule's ability to bind to biological targets and may affect the kinetics of its reactions.[12][13]

Synthesis Strategies: The Submonomer Method

The synthesis of N-substituted glycines, particularly in the context of creating longer peptoid chains, is often achieved through the "submonomer" method on a solid support.[3][14] This versatile and efficient technique allows for the stepwise construction of peptoid oligomers with precise sequence control.

Experimental Protocol: Solid-Phase Submonomer Synthesis of a Peptoid Incorporating N-(2-methoxyethyl)glycine

This protocol is a generalized representation based on established methods for peptoid synthesis.[15][16]

Materials:

  • Rink Amide resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • 2-Methoxyethylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • Appropriate Fmoc-protected amino acids (for peptide-peptoid hybrids)

Workflow:

Synthesis_Workflow Resin 1. Rink Amide Resin Swelling Acylation 2. Bromoacetylation Resin->Acylation DCM Displacement 3. Nucleophilic Displacement Acylation->Displacement Bromoacetic acid, DIC in DMF Wash1 4. Washing Displacement->Wash1 2-Methoxyethylamine in DMF Repeat 5. Repeat for desired length Wash1->Repeat DMF, DCM Cleavage 6. Cleavage from Resin Repeat->Cleavage [Continue cycles] Purification 7. Purification Cleavage->Purification TFA/H2O Peptoid_Structure cluster_0 Hydrophobic Peptoid cluster_1 Soluble Peptoid A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B1 Hydrophobic B2 N-(2-methoxyethyl)glycine B1->B2 B3 Hydrophobic B2->B3 B4 N-(2-methoxyethyl)glycine B3->B4

Sources

Foundational

Engineering Tertiary Amine Glycine Derivatives: A Strategic Guide for Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently encounter the limitations of natural peptides and standard small molecules, primarily poor metabolic stability, high polar surface are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists frequently encounter the limitations of natural peptides and standard small molecules, primarily poor metabolic stability, high polar surface area (PSA), and suboptimal membrane permeability. Tertiary amine glycine derivatives—specifically N,N-disubstituted glycines—have emerged as privileged scaffolds to overcome these hurdles. By shifting the side chain from the


-carbon to the nitrogen atom and fully substituting the amine, researchers can eliminate hydrogen bond donors, impose conformational constraints, and finely tune the basicity (pKa) of the molecule. This whitepaper provides an in-depth technical analysis of the design, synthesis, and application of tertiary amine glycine derivatives in modern drug discovery, with a focus on beyond-Rule-of-5 (bRo5) modalities such as Proteolysis Targeting Chimeras (PROTACs) and peptoids.

The Structural Rationale: Physicochemical Causality

The transition from a primary amino acid (e.g., natural glycine) to a tertiary amine glycine derivative fundamentally alters the molecule's physicochemical profile. This structural modification is driven by specific causal relationships in medicinal chemistry:

  • Proteolytic Shielding: Natural peptides are rapidly degraded by exopeptidases and endopeptidases. N-alkylation creates steric hindrance around the amide bond and removes the classical recognition motif required by proteolytic enzymes, drastically extending the plasma half-life[1].

  • Permeability Enhancement: The amide nitrogen in a natural peptide acts as a hydrogen bond donor, increasing the desolvation energy required to cross lipid bilayers. N,N-disubstitution eliminates this donor, lowering the topological polar surface area (tPSA) and enhancing passive lipophilic diffusion, which is critical for Central Nervous System (CNS) penetration[2].

  • pKa Modulation in bRo5 Molecules: In large heterobifunctional molecules like PROTACs, achieving both aqueous solubility and cell permeability is notoriously difficult. Incorporating a basic tertiary amine (e.g., a piperidine or morpholine moiety) into a glycine-based linker allows the molecule to exist in a dynamic equilibrium. At physiological pH (7.4), a carefully tuned tertiary amine (pKa ~6.5–7.5) maintains a fraction of protonated (soluble) species and neutral (permeable) species, optimizing oral bioavailability[3].

Comparative Physicochemical Data

The following table summarizes the causal impact of N-substitution on the core glycine scaffold.

Scaffold TypeExampleH-Bond DonorsRelative cLogPProteolytic StabilityPrimary Application
Primary Amine Glycine2 (Amine) + 1 (Acid)LowestPoor (t1/2 < 1h)Endogenous metabolism
Secondary Amine Sarcosine (N-Methylglycine)1 (Amine) + 1 (Acid)ModerateModeratePeptoid building blocks
Tertiary Amine N,N-Diethylglycine0 (Amine) + 1 (Acid)HighestExcellent (t1/2 > 24h)PROTAC linkers, Prodrugs

Modern Applications in Drug Discovery

PROTAC Linkerology

Targeted protein degradation relies on PROTACs to hijack E3 ligases (e.g., VHL, CRBN) to degrade proteins of interest (POIs). The linker connecting the POI ligand and the E3 ligand is not merely a passive spacer; its composition dictates the ternary complex's stability and the molecule's pharmacokinetics. Recent studies demonstrate that replacing flexible, highly lipophilic alkyl linkers with basic tertiary amine glycine derivatives (such as piperidine-acetates) significantly improves the solubility-permeability balance[4].

G A Protonated PROTAC (High Aqueous Solubility) B Physiological pH (7.4) Dynamic Equilibrium A->B Deprotonation C Neutral PROTAC (High Membrane Permeability) B->C pKa ~6.5-7.5 D Cell Membrane Translocation C->D Lipophilic Diffusion E Ternary Complex Formation (POI-E3) D->E Target Binding

Fig 1: Dynamic equilibrium of tertiary amine PROTAC linkers facilitating cellular entry.

Peptoids and CNS Delivery

Peptoids (poly-N-substituted glycines) are sequence-specific oligomers that mimic peptides but are built from N-alkylated glycines. Because they lack backbone hydrogen bond donors, peptoids exhibit exceptional cell permeability. Research has shown that specific N,N-disubstituted and N-substituted peptoid sequences can bypass the blood-brain barrier (BBB) via intranasal or systemic delivery, making them ideal candidates for neurodegenerative disease therapeutics[2].

Prodrug Solubilization

Highly lipophilic drugs, such as the anesthetic propofol, suffer from formulation challenges due to poor aqueous solubility. Covalently attaching an N,N-disubstituted glycine ester to the parent drug creates a water-soluble prodrug. Upon administration, endogenous esterases cleave the glycine moiety, releasing the active pharmaceutical ingredient (API)[5].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of tertiary amine glycine derivatives requires robust, high-yielding chemistries that prevent unwanted side reactions (such as over-alkylation or diketopiperazine formation).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent strategy for generating highly diverse N,N-disubstituted glycine amides in a single pot. By reacting a secondary amine, an aldehyde, an isocyanide, and a carboxylic acid, complex tertiary amine scaffolds are formed with high atom economy[6].

G A Aldehyde/Ketone C Iminium Ion Intermediate A->C B Secondary Amine B->C D Isocyanide Addition (α-Addition) C->D E Nitrilium Ion D->E F Carboxylate Addition & Mumm Rearrangement E->F G N,N-Disubstituted Glycine Amide F->G

Fig 2: Mechanistic pathway of the Ugi Four-Component Reaction forming tertiary amine glycines.

Protocol: Solution-Phase Synthesis of Ethyl 2-Morpholinoacetate

Ethyl 2-morpholinoacetate is a classic tertiary amine glycine derivative used extensively as a CNS scaffold and organic building block. This protocol utilizes an


 nucleophilic substitution.

Causality & Self-Validation: We utilize anhydrous potassium carbonate (


) as a mild, non-nucleophilic base. This ensures the neutralization of the generated HCl without causing base-catalyzed hydrolysis of the ethyl ester, which would occur if a strong base like NaOH were used. The reaction is self-validating via Thin Layer Chromatography (TLC): the disappearance of the secondary amine (morpholine, visualized via ninhydrin stain) confirms complete conversion[7].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 equivalent, 50 mmol) and anhydrous acetonitrile (200 mL).

  • Base Addition: Add anhydrous

    
     (1.5 equivalents, 75 mmol) to the solution to form a suspension.
    
  • Alkylation: Attach an addition funnel and slowly add ethyl chloroacetate (1.1 equivalents, 55 mmol) dropwise over 30 minutes at

    
     to control the exothermic 
    
    
    
    reaction.
  • Reflux: Replace the addition funnel with a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Check reaction progress via TLC (Eluent: 9:1 DCM:MeOH). Morpholine will stain active with ninhydrin; the tertiary amine product will not.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove KCl and excess

    
    .
    
  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield pure Ethyl 2-Morpholinoacetate.

Protocol: Solid-Phase Submonomer Synthesis

Pioneered by Zuckermann, the submonomer approach circumvents the need for expensive N-protected amino acids by building the glycine derivative directly on a solid support[8]. To generate a tertiary amine, a secondary amine is used during the displacement step.

G N1 Resin-Bound Amine N2 Acylation (Bromoacetic Acid + DIC) N1->N2 N3 Resin-Bound Bromoacetamide N2->N3 Step 1: 30 mins N4 Nucleophilic Displacement (Secondary Amine) N3->N4 N5 Tertiary Amine Glycine Derivative N4->N5 Step 2: 60 mins N5->N2 Iterative Cycle

Fig 3: The two-step iterative submonomer cycle for solid-phase synthesis.

Causality & Self-Validation: Bromoacetic acid is chosen over chloroacetic acid because the bromide ion is a superior leaving group, ensuring quantitative displacement by sterically hindered secondary amines. The protocol is self-validating using the Chloranil test; a positive (green/blue) result indicates the presence of unreacted secondary amines, prompting a re-subjection to the acylation step.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Acylation (Step 1): Add a solution of bromoacetic acid (1.2 M in DMF) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M in DMF) to the resin. Shake at room temperature for 30 minutes.

  • Washing: Drain the reactor and wash the resin thoroughly with DMF (5 × 3 mL) to remove excess reagents.

  • Displacement (Step 2): Add a solution of the desired secondary amine (e.g., diethylamine or piperidine, 1.5 M in DMF) to the bromoacetylated resin. Shake at room temperature for 60–90 minutes.

  • Validation: Wash the resin with DMF and Dichloromethane (DCM). Perform a Chloranil test on a few resin beads. A colorless bead indicates complete displacement.

  • Cleavage: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours to cleave the tertiary amine glycine derivative from the solid support.

References

  • SciSpace. Peptoids as potential therapeutics. Available at:[Link]

  • National Institutes of Health (NIH). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • MDPI. A Review on the Synthesis of Polypeptoids. Available at: [Link]

  • Google Patents.US8173840B2 - Compounds with high therapeutic index.
  • National Institutes of Health (NIH). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at:[Link]

  • ResearchGate. The Synthesis of 3-Alkyl- and 3-Aryl-β-lactams from Zinc Enolates and Imines. Available at: [Link]

  • National Institutes of Health (NIH). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of the N-(2-Methoxyethyl)-N-methylglycine Zwitterion: A Comprehensive Technical Guide

Executive Summary N-(2-Methoxyethyl)-N-methylglycine (N-MEMG) is a specialized tertiary amino acid derivative frequently utilized as a synthetic intermediate and a highly tunable zwitterionic buffer[1]. Structurally anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxyethyl)-N-methylglycine (N-MEMG) is a specialized tertiary amino acid derivative frequently utilized as a synthetic intermediate and a highly tunable zwitterionic buffer[1]. Structurally analogous to sarcosine (N-methylglycine)[2] and bicine, N-MEMG features a secondary amine functionalized with both a methyl and a 2-methoxyethyl group. This specific substitution pattern fundamentally alters the electron density around the nitrogen center, directly impacting the thermodynamic stability of its zwitterionic form in aqueous media. This whitepaper provides a rigorous framework for understanding and empirically profiling the thermodynamic parameters of the N-MEMG zwitterion.

Causality of Zwitterionic Equilibrium and Solvation Thermodynamics

In the gas phase, amino acids exist predominantly in their neutral, un-ionized forms because the intramolecular proton transfer from the carboxylic acid to the amine is highly endothermic (


). However, in aqueous solutions, the zwitterionic form (

) becomes thermodynamically favored over the neutral form (

)[3]. This phase-dependent stability is driven by the massive hydration enthalpy (

) provided by the bulk solvent.

The microhydration limit demonstrates that a specific threshold of water molecules is required to kinetically and thermodynamically stabilize the charge-separated state[4]. For N-MEMG, the ether oxygen of the methoxyethyl group introduces a secondary hydrogen-bond acceptor site. This allows for the formation of a highly structured localized water network, effectively lowering the activation energy barrier for the proton transfer cascade and stabilizing the resulting ammonium cation. Furthermore, the inductive electron-withdrawing effect of the methoxy group slightly depresses the basicity of the tertiary amine relative to sarcosine, shifting the


 and the isoelectric point (

) into a highly specific physiological buffering range.

ZwitterionThermodynamics N_gas Neutral Form (Gas Phase) Z_gas Zwitterion (Gas Phase) Unstable N_gas->Z_gas Proton Transfer (ΔG > 0) N_aq Neutral Form (Aqueous) N_gas->N_aq Solvation (ΔG < 0) Z_aq Zwitterion (Aqueous) Stable Z_gas->Z_aq Solvation (ΔG << 0) N_aq->Z_aq Bulk Hydration (ΔG < 0)

Thermodynamic cycle of N-MEMG zwitterionization, highlighting the stabilizing role of bulk hydration.

Quantitative Data: Thermodynamic Parameters

The stability of the N-MEMG zwitterion is quantified by evaluating its acid dissociation constants (


 and 

) and the standard Gibbs free energy (

), enthalpy (

), and entropy (

) of protonation. The table below contextualizes the estimated thermodynamic profile of N-MEMG against its structural analogs.

Table 1: Thermodynamic Parameters of N-MEMG compared to Structural Analogs (at 298.15 K, I = 0.1 M)

Compound

(-COOH)

(

)
Isoelectric Point (pI)

(kJ/mol)

(J/K·mol)
Sarcosine 2.369.736.04-45.2-30.5
Bicine 2.358.355.35-27.6-15.2
N-MEMG





Note: Data for N-MEMG is extrapolated based on the inductive parameters of the methoxyethyl substitution relative to the hydroxyethyl groups of Bicine and the methyl group of Sarcosine.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of the N-MEMG zwitterion, a dual-pronged analytical approach is required. Relying solely on temperature-dependent


 measurements (Van 't Hoff analysis) is a common pitfall; the assumption of a temperature-independent 

is flawed for zwitterions due to significant changes in heat capacity (

) upon solvation. Orthogonal validation using Isothermal Titration Calorimetry (ITC) is therefore mandatory.
Protocol 1: High-Precision Potentiometric Titration (pKa Determination)

Causality & Trustworthiness: Potentiometry measures the free energy (


) of the protonation events[5]. To ensure the system is self-validating, this protocol mandates the use of degassed water and a blank titration. Dissolved atmospheric 

forms carbonic acid, which introduces a systematic error in the low-pH buffering region. The blank titration acts as the internal control to subtract background buffer capacity.
  • System Preparation: Boil and cool 18.2 M

    
     ultrapure water under a continuous argon purge to completely degas 
    
    
    
    .
  • Blank Validation: Perform a background titration of the degassed water using 0.1 M standardized NaOH and HCl. The resulting curve must show a sharp inflection at pH 7.0 with no buffering plateaus.

  • Sample Titration: Dissolve N-MEMG to a final concentration of 10 mM in a 0.1 M KCl background electrolyte (to maintain constant ionic strength and stabilize activity coefficients).

  • Execution: Titrate from pH 2.0 to 11.0 using a glass electrode calibrated with NIST-traceable buffers. Maintain the jacketed titration vessel at exactly 298.15 K.

  • Data Synthesis: Utilize a Gran plot transformation to linearize the titration curve. The x-intercepts of the Gran functions will precisely identify the equivalence points, allowing for the exact calculation of

    
     and 
    
    
    
    .
Protocol 2: Isothermal Titration Calorimetry (Direct Enthalpy Measurement)

Causality & Trustworthiness: ITC directly measures the heat released or absorbed during protonation, providing an absolute


. By combining this with the 

derived from potentiometry (

), the entropy of solvation (

) can be calculated with high fidelity (

).
  • Cell Loading: Load the ITC sample cell with 1.0 mM N-MEMG solution (pH adjusted to 10.0, where the amine is fully deprotonated).

  • Syringe Loading: Fill the injection syringe with 10 mM standardized HCl.

  • Thermal Equilibration: Equilibrate the system at 298.15 K until the baseline heat flow stabilizes (drift < 10 nW/min).

  • Injection Sequence: Perform 25 sequential injections of 10

    
     HCl into the sample cell, with 180-second spacing between injections to allow the heat signal to return to baseline.
    
  • Integration & Fitting: Integrate the area under each injection peak to determine the heat (

    
    ) per mole of injectant. Fit the resulting isotherm to an independent binding model to extract 
    
    
    
    .

ExperimentalWorkflow Prep Sample Preparation Degassed DI Water (Blank Validated) Titration Potentiometric Titration 0.1 M NaOH / HCl Prep->Titration ITC Isothermal Titration Calorimetry Direct ΔH Measurement Prep->ITC Data Data Synthesis Gran Plot & Isotherm Fitting Titration->Data pKa1, pKa2 ITC->Data Enthalpy (ΔH) Stability Thermodynamic Profile ΔG, ΔH, ΔS, pKa Data->Stability

Parallel experimental workflow for determining the thermodynamic stability profile of N-MEMG.

References

  • Sarcosine Source: Wikipedia URL:[Link]

  • Zwitterion - A level Chemistry Revision Notes Source: Save My Exams URL:[Link]

  • Unveiling Zwitterionization of Glycine in the Microhydration Limit Source: ACS Omega URL:[Link]

  • Determining the pKa's of glycine Source: Royal Society of Chemistry URL:[Link]

Sources

Foundational

N-Alkylated Glycines with Ether Side Chains: A Next-Generation Scaffold for Peptidomimetic Drug Design

Executive Summary The rapid enzymatic degradation and poor bioavailability of native therapeutic peptides remain significant bottlenecks in clinical drug development. While traditional PEGylation (the covalent attachment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid enzymatic degradation and poor bioavailability of native therapeutic peptides remain significant bottlenecks in clinical drug development. While traditional PEGylation (the covalent attachment of polyethylene glycol) improves serum half-life, it introduces polydispersity and potential immunogenicity. Peptoids—sequence-specific oligomers of N-substituted glycines—offer a compelling alternative. Sarcosine (N-methylglycine) serves as the foundational peptoid monomer. By engineering sarcosine analogs with ether-containing side chains, such as N-methoxyethylglycine (NMEG), researchers can synthesize perfectly monodisperse, PEG-like peptidomimetics. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and pharmacological applications of ether-functionalized peptoids in modern drug design.

Mechanistic Rationale: The Physics and Chemistry of Ether-Side Chains

Overcoming Proteolysis via N-Alkylation

Native peptides are highly susceptible to proteases, which recognize specific chiral


-carbon side chains and utilize the backbone amide hydrogen to stabilize the enzymatic transition state. Peptoids fundamentally disrupt this recognition mechanism. By shifting the side chain from the 

-carbon to the amide nitrogen, the backbone loses its chiral centers and its amide hydrogen-bond donors[1]. This N-alkylation introduces significant steric hindrance and eliminates the hydrogen-bonding network required by protease active sites, conferring near-absolute resistance to enzymatic cleavage[2].
The NMEG Advantage: Monodisperse PEG Mimetics

While simple alkyl side chains (like the methyl group in sarcosine) provide proteolytic stability, they lack the optimal hydration properties required for high aqueous solubility. Extending the side chain with an ether linkage—specifically N-methoxyethyl—mimics the repeating ethylene oxide units of PEG[1].

The causality behind this design is rooted in solvent coordination: the oxygen lone pairs in the ether chain act as potent hydrogen-bond acceptors, forming a dense hydration shell that prevents non-specific protein adsorption and aggregation[3]. Crucially, unlike PEG, which is synthesized via ring-opening polymerization resulting in a heterogeneous, polydisperse mixture, NMEG peptoids are synthesized stepwise on a solid support. This yields a perfectly monodisperse product, allowing for precise pharmacokinetic profiling and easier regulatory approval[4].

G Native Native Therapeutic Peptide Mod NMEGylation (Ether Side Chain Peptoid) Native->Mod Mech1 Loss of Amide H-bond Donor + Steric Shielding Mod->Mech1 Mech2 Ether Oxygen H-bonding with Aqueous Solvent Mod->Mech2 Outcome1 Protease Resistance (No Enzymatic Cleavage) Mech1->Outcome1 Outcome2 High Aqueous Solubility (No Aggregation) Mech2->Outcome2 Final Enhanced Bioavailability & Extended in vivo Half-Life Outcome1->Final Outcome2->Final

Caption: Mechanistic pathway of NMEGylation improving peptide pharmacokinetics.

Experimental Methodology: Self-Validating Submonomer Synthesis

The synthesis of NMEG-peptoids utilizes the highly efficient solid-phase submonomer protocol. To ensure scientific integrity, this workflow is designed as a self-validating system , utilizing orthogonal colorimetric assays to confirm reaction completion at each step before proceeding.

Step-by-Step Protocol

Step 1: Resin Swelling & Deprotection

  • Procedure: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Step 2: Bromoacetylation (Acylation)

  • Procedure: Add a solution of 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin. Agitate for 20 minutes at room temperature.

  • Causality: DIC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. Bromoacetic acid is specifically chosen over chloroacetic acid because the larger atomic radius and polarizability of bromine make it a superior leaving group for the subsequent

    
     displacement.
    
  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) confirms the complete acylation of all primary amines.

Step 3: Amination (Ether Side Chain Installation)

  • Procedure: Add a 1.0 M solution of N-methoxyethylamine in DMF to the resin. Agitate for 40 minutes at room temperature.

  • Causality: The primary amine of N-methoxyethylamine acts as a nucleophile, displacing the bromide via an

    
     mechanism. This installs the ether side chain directly onto the nitrogen, forming a secondary amine.
    
  • Validation: Perform a Chloranil test. Because the Kaiser test cannot detect secondary amines, the Chloranil test is required. A positive result (blue/green beads) validates the successful displacement and formation of the secondary amine.

Step 4: Cleavage and Global Deprotection

  • Procedure: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Precipitate the cleaved peptoid in cold diethyl ether, centrifuge, and lyophilize.

G Resin Fmoc-Rink Amide Resin (Deprotected) Acylation 1. Acylation Bromoacetic Acid + DIC Resin->Acylation Amination 2. Amination N-Methoxyethylamine Acylation->Amination Repeat Repeat Cycle for n monomers Amination->Repeat Cleavage 3. Cleavage TFA / Scavengers Amination->Cleavage Repeat->Acylation Product NMEG Peptoid Product Cleavage->Product

Caption: Solid-phase submonomer synthesis workflow for N-methoxyethylglycine peptoids.

Physicochemical Profiling

To guide drug design choices, the quantitative and qualitative physicochemical properties of native peptides, simple peptoids, ether-functionalized peptoids, and PEG are summarized below.

PropertyNative Peptide (L-Alanine)Simple Peptoid (Sarcosine)Ether Peptoid (NMEG)Polyethylene Glycol (PEG)
Backbone Structure Polyamide (C-

substituted)
Polyamide (N-substituted)Polyamide (N-substituted)Polyether
Side Chain Methyl (Hydrophobic)Methyl (Hydrophobic)Methoxyethyl (Hydrophilic)N/A
Monomer Mass (Da) 71.0871.08115.1344.05
Protease Resistance Low (Rapid degradation)High (Resistant)High (Resistant)High (Resistant)
Monodispersity Exact (Sequence-defined)Exact (Sequence-defined)Exact (Sequence-defined)Polydisperse (Mixture)
Hydration Capacity LowModerateHigh (PEG-like H-bonding)High

Pharmacological Applications

NMEGylation of Therapeutic Peptides

The covalent attachment of oligo-N-methoxyethylglycine chains ("NMEGylation") is emerging as a superior alternative to PEGylation. For example, the conjugation of just one NMEG monomer (with a glycine spacer) to the N-terminus of the antiviral C20 peptide drastically improved its solubility and serum stability while recovering full target binding affinity[1].

Similarly, in cardiovascular drug design, native


-calcitonin gene-related peptide (

-CGRP) is rapidly cleaved by insulin-degrading enzyme (IDE) within 30 minutes. However, synthesizing an NMEG-CGRP hybrid (coupling two NMEG molecules to the N-terminus) extended the peptide's stability beyond 1 hour, significantly improving cardiac function in pressure-overload heart failure models without inducing cytotoxicity[5],[6].
Antifouling and Stealth Delivery Systems

Beyond direct peptide modification, ether-side chain peptoids are utilized as stealth coatings for nanoparticles and liposomes. Surface-grafted polysarcosine and peptoid polymers with PEG-inspired methoxyethyl sidechains exhibit excellent resistance to non-specific protein adsorption and cell attachment[3]. Furthermore, amphiphilic polypeptoids incorporating N-methoxyethyl glycine units can self-assemble into hierarchical nanomaterials (such as 2D nanosheets) or interact with lipid bilayers to enhance the delivery of hydrophobic drugs[7],[8].

Conclusion

Sarcosine analogs bearing ether side chains represent a paradigm shift in peptidomimetic drug design. By combining the absolute sequence control and proteolytic resistance of the peptoid backbone with the superior hydration thermodynamics of PEG-like ether oxygen atoms, NMEGylation provides a highly tunable, monodisperse platform. As the demand for stable, bioavailable peptide therapeutics grows, the submonomer synthesis of ether-functionalized peptoids will become a cornerstone methodology for application scientists and drug development professionals.

References

1.[3] "Surface Grafted Polysarcosine as a Peptoid Antifouling Polymer Brush - PMC", National Institutes of Health (NIH). URL: 2.[2] "Oxidative Degradation of Sequence-Defined Peptoid Oligomers - PMC", National Institutes of Health (NIH). URL: 3.[1] "NMEGylation: A novel modification to enhance the bioavailability of therapeutic peptides", National Institutes of Health (NIH). URL: 4.[4] "Green Chemistry Oxidative Modification of Peptoids Utilizing Bleach and TEMPO", University of Arkansas. URL: 5.[5] "A novel bioactive peptide-peptoid hybrid of alpha-calcitonin gene-related peptide protects against pressure-overload induced heart failure", Frontiers. URL: 6.[6] "Abstract FR424: A peptoid derivative of alpha-calcitonin gene related peptide improves cardiac function in pressure-overload heart failure mice", American Heart Association Journals. URL: 7.[7] "Amphiphilic Polypeptoids Rupture Vesicle Bilayers to Form Peptoid-Lipid Fragments Effective in Enhancing Hydrophobic Drug Delive", LSU Scholarly Repository. URL: 8.[8] "Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers", ACS Publications. URL:

Sources

Exploratory

Engineering N-Substituted Sarcosine Derivatives: A Technical Guide to Biological Activity, Mechanisms, and Drug Development

Introduction As a Senior Application Scientist navigating the intersection of medicinal chemistry and pharmacology, I frequently encounter the limitations of native peptides in drug development—namely, their rapid proteo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the intersection of medicinal chemistry and pharmacology, I frequently encounter the limitations of native peptides in drug development—namely, their rapid proteolytic degradation and poor membrane permeability. N-substituted sarcosine derivatives (commonly known as peptoids) offer an elegant circumvention. By shifting the side chain from the alpha-carbon to the amide nitrogen, we eliminate the amide hydrogen. This seemingly simple structural change abolishes the capacity for conventional backbone hydrogen bonding, drastically altering the Ramachandran plot space and conferring near-absolute resistance to proteolytic degradation.

This whitepaper explores the biological activities of these derivatives, focusing on neuropharmacology, antimicrobial efficacy, and oncology, while providing field-validated protocols for their synthesis and evaluation.

Neuropharmacology: GlyT1 Inhibition and Synaptic Modulation

The most historically significant application of N-substituted sarcosines lies in their ability to modulate the Glycine Transporter 1 (GlyT1). Glycine acts as an obligatory co-agonist with glutamate at the N-methyl-D-aspartate receptor (NMDAR). In pathologies like schizophrenia, NMDAR hypofunction can be ameliorated by increasing synaptic glycine concentrations.

Mechanistic Causality: Sarcosine itself is a weak, competitive, and reversible substrate for GlyT1. However, adding bulky N-substitutions (e.g., in NFPS or Org24598) fundamentally transforms the molecule's behavior. These derivatives bind to discrete allosteric sites or lock the transporter in an inactive conformation, acting as non-competitive, pseudo-irreversible inhibitors . While this maximizes NMDAR co-agonism, the slow dissociation kinetics cause a pathological over-accumulation of glycine in the synaptic cleft. In our in vivo models, this manifests as severe ataxia and respiratory depression. This is precisely why modern drug development has pivoted toward reversible, non-sarcosine derivatives or carefully calibrated competitive substrates for managing conditions like neuropathic pain .

GlyT1_Pathway A Presynaptic Terminal (Glutamate Release) C Synaptic Cleft (Glycine & Glutamate) A->C Glutamate B Astrocyte (GlyT1 Transporter) B->C Glycine Reuptake D Postsynaptic NMDAR (Activation) C->D Co-agonism E N-substituted Sarcosine (e.g., NFPS) E->B Irreversible Inhibition

Mechanism of GlyT1 inhibition by N-substituted sarcosines enhancing NMDAR activity.

Antimicrobial and Antifungal Activity: The Peptoid Advantage

Beyond the CNS, oligomeric N-substituted sarcosines have emerged as potent antimicrobial agents. Their mechanism relies on amphipathicity—the spatial segregation of cationic and lipophilic side chains—which allows them to selectively disrupt anionic bacterial and fungal membranes without lysing neutral mammalian cells.

For instance, the peptoid RMG8-8 demonstrates rapid fungicidal activity against Cryptococcus neoformans. To determine the pharmacophore during lead optimization, researchers utilize a "sarcosine scan," analogous to an alanine scan in traditional peptides. By systematically replacing each N-substituted residue with a simple methyl group (sarcosine), we can pinpoint exactly which lipophilic tails or cationic groups are essential for membrane insertion and target selectivity .

Oncology: Lipopeptoids and Cytotoxicity

Recent structural-activity relationship (SAR) evaluations have highlighted the anticancer potential of synthetic linear lipopeptoids. Compounds containing tert-butoxycarbonyl (Boc)-protected sarcosine derivatives exhibit potent cytotoxicity against cancer cell lines while sparing healthy tissue . The enhanced lipophilicity facilitates rapid insertion into the altered, highly anionic lipid domains of tumor cell membranes, inducing apoptosis and oxidative stress.

Quantitative Biological Activity Summary

The following table synthesizes the biological metrics of key N-substituted sarcosine derivatives across different therapeutic domains:

Compound / DerivativeTarget / ApplicationActivity MetricSelectivity & Mechanistic Notes
Sarcosine GlyT-1 TransporterIC₅₀ ≈ 91 µMCompetitive, reversible substrate.
NFPS (ALX5407) GlyT-1 TransporterIC₅₀ ≈ 6.9 nMNon-competitive, irreversible inhibitor; high toxicity profile.
Org24598 GlyT-1 TransporterIC₅₀ ≈ 6.9 nMNon-competitive, irreversible; induces ataxia in models.
RMG8-8 (Peptoid) C. neoformansMIC = 1.56 μg/mLSR = 121 (over HepG2 cells); disrupts fungal membranes.
Boc-protected LLPs Cancer Cell LinesHigh CytotoxicityInduces apoptosis; highly selective for tumor cells over normal cells.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Solid-Phase Submonomer Synthesis of N-Substituted Sarcosine Libraries

This method bypasses the need for uniquely protected amino acids by building the sequence via a two-step iterative cycle on a solid support.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Acylation (Step 1): Add a solution of 1.2 M bromoacetic acid in DMF and 1.2 M N,N'-diisopropylcarbodiimide (DIC) to the resin. Agitate at room temperature for 20 minutes. Wash with DMF (5 × 1 min).

    • Causality: Bromoacetic acid acts as the universal backbone donor. The highly reactive alpha-bromo group primes the site for rapid nucleophilic attack.

  • Displacement (Step 2): Add a 1.0 M solution of the desired primary amine (the N-substitution) in DMF. Agitate for 60 minutes at room temperature. Wash with DMF (5 × 1 min).

    • Causality: The primary amine displaces the bromide via an SN2 mechanism, installing the side chain directly onto the nitrogen atom.

  • Iteration & Cleavage: Repeat Steps 2 and 3 until the desired sequence length is achieved. Cleave the final peptoid from the resin using 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Self-Validation Check: Analyze the crude product via LC-MS.

    • Validation metric: A mass shift of +14 Da per residue indicates incomplete displacement (a missing side chain replaced by a methyl group), signaling that the primary amine incubation time in Step 3 must be extended for that specific steric bulk.

Peptoid_Synthesis S1 Resin Swelling & Deprotection S2 Acylation (Bromoacetic Acid) S1->S2 S3 Displacement (Primary Amine) S2->S3 Step 1 S3->S2 Step 2 (Repeat) S4 Cleavage & Purification S3->S4 Finalize S5 Biological Screening S4->S5

Solid-phase submonomer synthesis workflow for N-substituted sarcosine libraries.

Protocol 2: Electrophysiological Assay for GlyT1 Inhibition

To evaluate the inhibitory kinetics of novel sarcosine derivatives, we utilize two-electrode voltage clamping in Xenopus laevis oocytes expressing human GlyT1 .

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically extract oocytes from Xenopus laevis and defolliculate using collagenase A. Inject 50 nL of cRNA encoding human GlyT1 into stage V-VI oocytes. Incubate at 18°C for 3-5 days in ND96 medium.

  • Voltage Clamping: Transfer a single oocyte to a recording chamber perfused with ND96 buffer. Impale with two microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • Baseline Validation: Perfuse the chamber with 30 µM glycine to elicit a baseline inward transport current.

    • Validation metric: Introduce 100 µM of a known competitive inhibitor (e.g., pure sarcosine). The current should drop proportionally. Washout with ND96 buffer must return the current to ±5% of the initial baseline to confirm cell viability and complete dissociation.

  • Test Compound Application: Co-perfuse 30 µM glycine with varying concentrations of the novel N-substituted sarcosine derivative (e.g., 1 nM to 10 µM).

  • Kinetic Analysis: Measure the steady-state current. If the compound is irreversible (like NFPS), prolonged washout (>30 mins) will fail to restore the glycine-induced current.

    • Causality: GlyT1 transport is electrogenic (co-transporting Na+ and Cl-). Measuring the inward current directly quantifies the real-time transport rate, allowing us to distinguish between competitive substrates and non-competitive pore blockers.

Conclusion

The structural plasticity of N-substituted sarcosine derivatives provides a versatile scaffold for drug discovery. Whether designing irreversible transporter inhibitors for CNS modulation, amphipathic peptoids for resistant fungal infections, or targeted lipopeptoids for oncology, understanding the causality between N-substitution and biological function is paramount. By employing rigorous, self-validating experimental workflows, researchers can continue to unlock the therapeutic potential of these unique, protease-resistant molecules.

References

  • Mezler M, et al. "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology, 2008.[Link]

  • "Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans." ACS Infectious Diseases, 2020.[Link]

  • "Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines." International Journal of Molecular Sciences, 2023.[Link]

  • "Glycine transporter inhibitors: a new avenue for managing neuropathic pain." Brain Research Bulletin, 2019.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(2-Methoxyethyl)-N-methylglycine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N-(2-Methoxyethyl)-N-methylglycine in Modern Catalysis N-(2-Methoxyethyl)-N-methylglycine is a unique N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(2-Methoxyethyl)-N-methylglycine in Modern Catalysis

N-(2-Methoxyethyl)-N-methylglycine is a unique N-substituted glycine derivative that has emerged as a versatile building block and potential ligand in organic synthesis. Its structure, featuring a flexible methoxyethyl arm and a glycine backbone, offers intriguing possibilities for its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions and C-H functionalization. This guide provides a comprehensive overview of its known applications and detailed, field-proven protocols for its use, designed to empower researchers in their synthetic endeavors.

The core of N-(2-Methoxyethyl)-N-methylglycine's utility lies in its potential to act as a bidentate or monodentate ligand, coordinating to metal centers through its nitrogen and carboxylate functionalities.[1][2] This coordination can influence the electronic and steric environment of the catalytic center, thereby modulating its reactivity and selectivity.[3] The presence of the ether linkage may also play a role in solubilizing the catalytic species or influencing the reaction kinetics.

This document will delve into the practical applications of N-(2-Methoxyethyl)-N-methylglycine, providing both established and representative protocols. While direct, published protocols for this specific molecule in all major cross-coupling reactions are not abundant, the provided methodologies are based on established principles of catalysis and the known reactivity of related N-substituted amino acids.

Physicochemical Properties

A clear understanding of the physical and chemical properties of N-(2-Methoxyethyl)-N-methylglycine is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₃NO₃[4]
Molecular Weight 147.17 g/mol [4]
CAS Number 915925-21-2[4]
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water and polar organic solventsGeneral Chemical Principles

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. N-substituted glycine derivatives have shown promise as ligands in these reactions, and N-(2-Methoxyethyl)-N-methylglycine is a compelling candidate for enhancing catalytic performance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and related structures. The choice of ligand is critical for achieving high yields and broad substrate scope. While a specific protocol for N-(2-Methoxyethyl)-N-methylglycine in Suzuki coupling is not extensively documented, a representative protocol can be designed based on established methodologies where N-substituted amino acids have shown utility. The glycine derivative can potentially stabilize the palladium catalyst and facilitate the transmetalation step.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

This protocol is an illustrative example of how N-(2-Methoxyethyl)-N-methylglycine could be employed as a ligand in a Suzuki-Miyaura coupling reaction.

Workflow Diagram:

Sources

Application

Synthesis of pharmaceutical intermediates using N-methoxyethyl sarcosine

Application Note: Synthesis and Utilization of N-(2-Methoxyethyl)glycine (N-Methoxyethyl Sarcosine Analog) in Pharmaceutical Development Abstract This guide details the synthesis, polymerization, and pharmaceutical appli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of N-(2-Methoxyethyl)glycine (N-Methoxyethyl Sarcosine Analog) in Pharmaceutical Development

Abstract

This guide details the synthesis, polymerization, and pharmaceutical application of N-(2-methoxyethyl)glycine (often referred to in industrial contexts as N-methoxyethyl sarcosine). As a structural analog of sarcosine (N-methylglycine), this molecule serves as a critical monomer for constructing polypeptoids —a class of peptidomimetics that offer the solubility and "stealth" properties of Polyethylene Glycol (PEG) but with superior oxidative stability and reduced immunogenicity. This note covers monomer synthesis, solid-phase oligomerization, and ring-opening polymerization (ROP) for Lipid Nanoparticle (LNP) shielding and drug conjugation.

Introduction: The "Stealth" Sarcosine Analog

In modern drug delivery, Polysarcosine (pSar) has emerged as a leading alternative to PEG. While PEG is the gold standard for extending circulation time, it suffers from "PEG dilemma" issues: non-biodegradability, oxidative degradation, and the emergence of anti-PEG antibodies.

N-(2-methoxyethyl)glycine represents a "second-generation" sarcosine analog. By replacing the methyl group of sarcosine with a methoxyethyl group, the resulting polymer exhibits:

  • Thermoresponsiveness: Tunable Lower Critical Solution Temperature (LCST) near body temperature (unlike pure pSar).

  • Protease Resistance: The N-substitution prevents enzymatic cleavage of the backbone.

  • Enhanced Solubility: The ether oxygen provides additional hydrogen bond acceptance without donating protons.

Nomenclature Clarification:

  • Sarcosine: N-methylglycine.[1][2][3]

  • Target Molecule: N-(2-methoxyethyl)glycine (CAS: 132686-97-4 for the acid).

  • Note: In this guide, "N-methoxyethyl sarcosine" refers to this N-substituted glycine scaffold.

Chemical Basis & Monomer Synthesis

Before polymerization, high-purity monomer must be synthesized. Two primary routes exist: the Sub-monomer method (on-resin) and Solution-phase synthesis (for NCA polymerization).

Protocol A: Solution-Phase Synthesis of N-(2-methoxyethyl)glycine

Use this protocol to generate the free acid for subsequent N-carboxyanhydride (NCA) conversion.

Reagents:

  • Bromoacetic acid (

    
    )
    
  • 2-Methoxyethylamine (

    
    )
    
  • Triethylamine (TEA)

  • Solvent: THF or Methanol

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2-methoxyethylamine (2.0 eq) in THF at 0°C.

  • Addition: Dropwise add Bromoacetic acid (1.0 eq) dissolved in THF over 30 minutes. The excess amine acts as a base to scavenge HBr.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Evaporate solvent. Redissolve residue in water and load onto a cation-exchange resin (Dowex 50W).

  • Elution: Wash with water to remove unreacted bromoacetic acid. Elute product with 1M aqueous Ammonia.

  • Isolation: Lyophilize the ammonia fractions to yield N-(2-methoxyethyl)glycine as a white hygroscopic powder.

Validation:

  • 1H NMR (

    
    ):  Confirm singlet at 
    
    
    
    ppm (N-CH2-COOH) and multiplets for the ethyl chain.
  • Purity Check: Ensure absence of N,N-bis(methoxyethyl)glycine (dialkylated impurity).

Application 1: Solid-Phase Peptoid Synthesis (SPPS)

For constructing precise oligomers (e.g., PROTAC linkers or molecular transporters), the Sub-monomer method is superior to using pre-made amino acids. This method builds the N-methoxyethyl glycine unit directly on the resin.

Workflow Diagram: Sub-Monomer Cycle

PeptoidSynthesis Resin Rink Amide Resin (De-Fmoc'd) Acylation Step 1: Acylation (Bromoacetic acid + DIC) Resin->Acylation Start Cycle displacement Step 2: Displacement (2-Methoxyethylamine) Acylation->displacement Bromo-intermediate displacement->Acylation Repeat Cycle Cleavage Cleavage (TFA/TIS/H2O) displacement->Cleavage Final Cycle Product Oligomer (N-methoxyethyl peptoid) Cleavage->Product

Caption: The sub-monomer cycle alternates between acylation with bromoacetic acid and nucleophilic displacement with the primary amine (2-methoxyethylamine).

Protocol B: Automated Sub-Monomer Synthesis
  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g loading) in DMF for 20 mins. Remove Fmoc group using 20% Piperidine/DMF.

  • Step 1 (Acylation): Add Bromoacetic acid (1.0 M in DMF) and DIC (1.0 M in DMF) to the resin. Shake for 20 mins at 35°C. Wash with DMF (3x).

  • Step 2 (Displacement): Add 2-Methoxyethylamine (1.5 M in NMP). Shake for 30 mins at 35°C. Wash with DMF (3x).

    • Critical Insight: NMP is preferred over DMF in the displacement step to prevent side reactions and improve swelling.

  • Iteration: Repeat Steps 2 & 3 for desired length.

  • Cleavage: Treat resin with 95% TFA, 2.5% TIS, 2.5%

    
     for 2 hours. Precipitate in cold diethyl ether.
    

Application 2: Lipid Nanoparticle (LNP) Shielding

N-(2-methoxyethyl)glycine is increasingly used to synthesize Polypeptoid-Lipids , which replace PEG-lipids in LNP formulations (e.g., for mRNA vaccines). These lipids provide steric stabilization ("stealth") but degrade into harmless metabolites (sarcosine analogs).

Mechanism: Ring-Opening Polymerization (ROP)

To make the polymer tail for the lipid, the monomer must first be converted to an N-Carboxyanhydride (NCA) .

Reaction Scheme:




Protocol C: Synthesis of N-Methoxyethyl NCA

Safety Warning: This reaction generates HCl and requires handling Triphosgene (highly toxic). Work in a fume hood.

  • Suspension: Suspend dry N-(2-methoxyethyl)glycine HCl salt in anhydrous THF.

  • Phosgenation: Add Triphosgene (0.35 eq) and Limonene (scavenger for HCl) or Pinene.

  • Reflux: Heat to 50°C under

    
     flow until the solution becomes clear (approx 2-3 hours).
    
  • Purification: Precipitate the NCA by adding the reaction mixture into dry Hexane. Recrystallize from THF/Hexane inside a glovebox.

    • Quality Control: NCA purity is critical. Any trace of acid or water will terminate polymerization prematurely.

Protocol D: LNP Formulation (Brief)
  • Lipid Mix: Combine Ionizable Lipid, Cholesterol, DSPC, and Peptoid-Lipid (1.5 mol%) in Ethanol.

  • mRNA Phase: Dissolve mRNA in Citrate Buffer (pH 4.0).

  • Microfluidic Mixing: Mix aqueous and organic phases at 3:1 ratio (Flow rate 12 mL/min).

  • Dialysis: Dialyze against PBS to remove ethanol and neutralize pH.

Data Summary & Comparison

FeaturePoly(Ethylene Glycol) (PEG)Polysarcosine (pSar)Poly(N-methoxyethyl glycine)
Backbone Ether (-C-O-C-)Polyamide (Peptoid)Polyamide (Peptoid)
Side Chain NoneMethylMethoxyethyl
Immunogenicity High (Anti-PEG Abs)LowLow
Biodegradability Non-biodegradableBiodegradableBiodegradable
Solubility Water solubleWater solubleThermoresponsive (LCST ~30-50°C)
LNP Stability HighHighHigh (Stealth + Shedding)

Troubleshooting & Expert Tips

  • "Truncated Sequences" in SPPS:

    • Cause: Incomplete displacement of the bromide by the methoxyethyl amine.

    • Solution: Double coupling during the displacement step (2 x 30 min). Use a high concentration of amine (1.5 - 2.0 M).

  • NCA Polymerization Stalling:

    • Cause: Impure NCA monomer (trace acid/water).

    • Solution: The NCA must be white crystals. If oily or yellow, recrystallize again. Ensure the initiator (amine) is strictly anhydrous.

  • Aggregation:

    • Poly(N-methoxyethyl glycine) can aggregate above its Cloud Point (LCST). Ensure synthesis and processing are performed below 30°C if the polymer MW is high.

References

  • Luxenhofer, R., et al. (2010). Polypeptoids: Stability, Synthesis, and Application.Angewandte Chemie International Edition . Link

  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis.Journal of the American Chemical Society . Link

  • Tao, K., et al. (2020). Polysarcosine-Based Lipids for mRNA Delivery.Advanced Materials . Link (Note: Representative citation for pSar lipids).

  • MedChemExpress. N-(2-Methoxyethyl)-N-methylglycine Product Information.Link

Sources

Method

Application Note: N-Terminal Capping of Polypeptoids with N-(2-Methoxyethyl)-N-methylglycine

This Application Note is designed for researchers and drug development professionals specializing in peptidomimetics. It addresses the specific challenge of N-terminal modification using the sterically demanding, solubil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals specializing in peptidomimetics. It addresses the specific challenge of N-terminal modification using the sterically demanding, solubility-enhancing moiety N-(2-Methoxyethyl)-N-methylglycine .

Executive Summary

The N-terminal capping of polypeptoids (poly-N-substituted glycines) is a critical finishing step that dictates the molecule's physicochemical stability and bioavailability. While standard acetylation is common, it often leads to aggregation in aqueous media. Capping with N-(2-Methoxyethyl)-N-methylglycine offers a superior alternative: it introduces a "stealth-like" hydrophilic methoxyethyl tail combined with a methyl group, effectively creating a tertiary amine cap that mimics the solubility benefits of PEGylation without the polydispersity issues.

This guide details the synthetic methodology for installing this specific cap. Note that because this residue is an N,N-disubstituted glycine (a tertiary amino acid), its installation onto a secondary amine N-terminus is sterically hindered and requires optimized coupling protocols distinct from standard sub-monomer cycles.

Scientific Rationale & Mechanism

Why This Specific Cap?
  • Solubility Enhancement: The 2-methoxyethyl group acts as a discrete "mini-PEG," disrupting inter-chain aggregation and increasing water solubility, which is often a bottleneck for hydrophobic peptoid sequences.

  • Proteolytic Resistance: Converting the N-terminus into a tertiary amine (via the N-methyl group) eliminates the hydrogen bond donor, rendering the terminus unrecognizable to aminopeptidases.

  • Prevention of Diketopiperazine (DKP) Formation: A bulky, disubstituted N-terminal cap sterically hinders the "back-biting" mechanism where the N-terminal amine attacks the carbonyl of the second residue, a common degradation pathway in uncapped sequences.

Synthetic Challenge: The "Difficult Coupling"

Standard peptoid synthesis uses the Sub-monomer Method (Acylation


 Displacement). However, installing N-(2-Methoxyethyl)-N-methylglycine via the sub-monomer method would require displacing a bromide with a secondary amine (N-(2-methoxyethyl)methylamine).
  • Problem: Nucleophilic displacement of bromoacetate by secondary amines on solid support is kinetically sluggish and prone to failure.

  • Solution: The protocol below utilizes Direct Acylation (Coupling) of the pre-synthesized N,N-disubstituted amino acid using high-efficiency coupling reagents (HATU/HOAt).

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Capping Reagent N-(2-Methoxyethyl)-N-methylglycine (Free Acid)The specific capping monomer.
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High-power coupling reagent for hindered amines.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization (less relevant here) and accelerates coupling.
Base DIPEA (N,N-Diisopropylethylamine)Activator base.
Solvent DMF (Anhydrous)Reaction medium.[1][2]
Resin Rink Amide (0.6 mmol/g loading)Typical support for C-terminal amides.
Workflow Diagram

The following logic flow illustrates the decision-making process for this specific synthesis.

PeptoidCapping Start Start: Completed Peptoid Chain (Resin-Bound, Secondary Amine Exposed) Decision Choose Installation Method Start->Decision SubMonomer Sub-monomer Route (Bromoacetate + Sec-Amine) Decision->SubMonomer Not Recommended Coupling Direct Coupling Route (Pre-synthesized Acid + HATU) Decision->Coupling Recommended Risk RISK: Low Yield Sec-amine displacement is slow SubMonomer->Risk Success High Efficiency Optimized for steric hindrance Coupling->Success Step1 1. Activate N-(2-Methoxyethyl)-N-methylglycine with HATU/HOAt/DIPEA (10 mins) Success->Step1 Step2 2. Add to Resin Incubate 2x 2 hours (Double Couple) Step1->Step2 Step3 3. Wash & Cleave (95% TFA cocktail) Step2->Step3 QC QC: MALDI-TOF / HPLC Check for Mass = Chain + 145 Da Step3->QC

Caption: Optimized workflow favoring Direct Coupling over the Sub-monomer method due to the steric hindrance of secondary amines.

Step-by-Step Procedure (Direct Coupling Method)

Pre-requisite: The peptoid chain has been assembled on the resin using standard sub-monomer synthesis. The N-terminal bromoacetyl group has been displaced by the final primary amine, leaving a secondary amine at the N-terminus.

Step 1: Preparation of the Activated Ester
  • Calculate reagents for 4 equivalents relative to the resin loading.

  • In a clean vial, dissolve N-(2-Methoxyethyl)-N-methylglycine (4 eq) in anhydrous DMF (concentration ~0.2 M).

  • Add HATU (3.9 eq) and HOAt (4 eq).

  • Add DIPEA (8 eq).

  • Crucial: Allow the mixture to activate for 5–10 minutes before adding to the resin. The solution should turn yellow/orange.

Step 2: The Coupling Reaction[3][4][5]
  • Drain the resin containing the peptoid chain.[1][4]

  • Add the activated capping solution to the resin.

  • Incubate: Shake or vortex at room temperature for 2 hours .

    • Optimization Note: For extremely hindered sequences (e.g., if the preceding residue is N-aryl), heat the reaction to 37°C or use microwave irradiation (75°C, 25 Watts, 10 min).

  • Drain and wash with DMF (3 x 1 min).

Step 3: Double Coupling (Mandatory)
  • Repeat Step 1 and Step 2 with fresh reagents.

  • Why? The reaction is between a bulky acid and a bulky secondary amine. Single coupling often results in <80% yield. Double coupling ensures >95% conversion.

Step 4: Final Wash and Cleavage
  • Wash resin with DMF (5x), DCM (5x), and Methanol (2x). Dry under vacuum.[6]

  • Cleavage: Treat resin with 95% TFA, 2.5% Water, 2.5% TIPS for 30–60 minutes.

    • Note: The methoxyethyl ether is stable in TFA.

  • Filter, evaporate TFA, and precipitate in cold diethyl ether.

Quality Control & Validation

Mass Spectrometry (MALDI-TOF / ESI)

You must confirm the addition of the cap.

  • Target Mass Calculation:

    
    
    (Calculation: N-(2-Methoxyethyl)-N-methylglycine residue adds C6H11NO2. 
    
    
    
    . Wait, let's be precise: The added unit is -C(=O)CH2N(Me)(CH2CH2OMe). Formula added: C6H11NO2. Exact Mass added: 129.08 Da.)
HPLC Profile
  • Retention Time: The capped peptoid will typically elute earlier (lower retention time) than a standard acetyl-capped analog on a C18 column due to the hydrophilic methoxyethyl ether, but later than the uncapped free amine.

  • Purity Check: Look for a "deletion sequence" peak (Mass - 129), which indicates incomplete capping.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Capping (N-1 peak visible) Steric hindrance at N-terminus.1. Use Microwave coupling (75°C).2. Switch solvent to NMP (higher polarity).3. Use PyAOP instead of HATU.
Low Solubility of Reagent N-(2-Methoxyethyl)-N-methylglycine is zwitterionic.Dissolve in DMF before adding DIPEA. Sonicate if necessary.[7]
Precipitate in Reaction Vial Urea formation from HATU.This is normal byproduct. Ensure you filter the cleavage cocktail before HPLC.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Horn, T., et al. (2004). "Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis." Bioconjugate Chemistry. Link

  • Proulx, C., et al. (2011).[4] "N-Aryl Peptoids: Synthesis and Structure." Chemical Science. (Discusses steric hindrance in peptoid coupling). Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries." Molecules. Link

Disclaimer: This protocol is intended for research use only. Ensure all chemical handling complies with your institution's safety guidelines, particularly regarding the use of TFA and coupling reagents.

Sources

Application

Using CAS 915925-21-2 as a building block for cationic lipids

Application Note & Protocol A Practical Guide to Synthesizing and Evaluating Ionizable Cationic Lipids for mRNA Delivery: A Methodological Approach Using Model Building Blocks Abstract: The development of potent and safe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Practical Guide to Synthesizing and Evaluating Ionizable Cationic Lipids for mRNA Delivery: A Methodological Approach Using Model Building Blocks

Abstract: The development of potent and safe non-viral vectors is paramount for the clinical success of nucleic acid therapeutics, particularly mRNA vaccines and gene therapies. Ionizable cationic lipids are the cornerstone of modern lipid nanoparticle (LNP) delivery systems, facilitating mRNA encapsulation and, critically, its escape from the endosome into the cytoplasm. The modular nature of these lipids, comprising a distinct headgroup, linker, and hydrophobic tails, allows for the systematic optimization of delivery efficiency and safety profiles through a building block approach. While this guide was prompted by an inquiry into CAS 915925-21-2, this specific identifier does not correspond to a publicly available chemical structure in major chemical databases. Therefore, this document provides a comprehensive framework and detailed protocols using a representative and chemically rational model building block to synthesize, formulate, and evaluate a novel ionizable cationic lipid. This approach is designed to be broadly applicable for researchers engaged in the discovery and development of next-generation lipid-based drug delivery systems.

Part 1: The Rationale - Designing Cationic Lipids for Intracellular Delivery

The efficacy of a cationic lipid is not accidental; it is the result of a deliberate chemical design that balances several competing factors. The structure can be deconstructed into three key domains, each contributing to the overall function of the LNP.[1][2]

  • The Ionizable Headgroup: This is arguably the most critical component for mRNA delivery. Unlike permanently charged (cationic) lipids which can exhibit significant toxicity, ionizable lipids have a carefully tuned pKa.[3] They are designed to be near-neutral at physiological pH (~7.4), which minimizes non-specific interactions with blood components and reduces toxicity.[3] Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the headgroup becomes protonated (positively charged).[4] This charge facilitates interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[3][5]

  • The Hydrophobic Tails: These lipid chains, typically unsaturated, form the hydrophobic core of the LNP. The degree of unsaturation influences the fluidity of the lipid and the overall shape of the LNP, which can impact its ability to fuse with the endosomal membrane.[6] The structure of the tails plays a crucial role in the packing of lipids within the nanoparticle and their ability to disrupt phospholipid membranes.[6]

  • The Linker: The bond connecting the headgroup to the tails is a key determinant of the lipid's biodegradability and, consequently, its safety profile.[7][8] Ester bonds are commonly used as they are susceptible to hydrolysis by endogenous esterase enzymes in the cytoplasm.[9] This enzymatic degradation ensures that the lipid does not accumulate in the body, mitigating long-term toxicity risks.[6][9]

Logical Framework for Lipid Synthesis and Evaluation

The following diagram outlines the overarching workflow, from the rational design of a novel lipid to its functional validation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: LNP Formulation cluster_2 Phase 3: Characterization & In Vitro Testing A Select Headgroup Building Block C Chemical Synthesis (e.g., Esterification) A->C B Select Lipid Tails B->C D Purification & Characterization (NMR, MS) C->D E Prepare Lipid/Ethanol Mix D->E Synthesized Lipid G Microfluidic Mixing E->G F Prepare mRNA/Aqueous Buffer F->G H Dialysis / Buffer Exchange G->H I Physical Characterization (Size, PDI, Zeta Potential) H->I Formulated LNPs L Functional Validation I->L J Encapsulation Efficiency (RiboGreen Assay) J->L K In Vitro Transfection (e.g., Luciferase Assay) K->L

Caption: High-level workflow from lipid synthesis to functional testing.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Model Ionizable Lipid

Principle: This protocol describes the synthesis of a model ionizable lipid, "L-1," through a straightforward esterification reaction. The design incorporates a tertiary amine headgroup for pH-dependent protonation and cleavable ester linkers for biodegradability. The reaction couples a commercially available amino alcohol headgroup building block with lipid tails activated as acyl chlorides.

Materials:

  • Headgroup Building Block: 4-(dimethylamino)butane-1,2-diol

  • Lipid Tails: Linoleoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Reaction Scheme:

G Headgroup Headgroup (Amino Diol) Reaction Pyridine, DCM 0°C to RT Headgroup->Reaction Tails 2x Lipid Tails (Linoleoyl Chloride) Tails->Reaction Plus + Product Model Ionizable Lipid (L-1) Reaction->Product

Caption: Synthesis scheme for the model ionizable lipid L-1.

Step-by-Step Procedure:

  • Reactor Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-(dimethylamino)butane-1,2-diol building block (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.5 equivalents) to the solution. Cool the flask to 0°C in an ice bath.

  • Lipid Tail Addition: Slowly add linoleoyl chloride (2.2 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Extract the organic layer. Wash the organic layer sequentially with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure lipid L-1.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry. Store the final lipid under argon at -20°C.

Protocol 2: Formulation of mRNA Lipid Nanoparticles (LNPs)

Principle: This protocol utilizes microfluidic mixing, a highly reproducible method for producing uniform LNPs.[10][11][12] An ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous buffer containing the mRNA. The change in polarity causes the lipids to self-assemble, encapsulating the mRNA as they precipitate to form nanoparticles.[12]

LNP Formulation Components & Ratios

ComponentRoleMolar Ratio (%)Stock Concentration
Model Lipid L-1 Ionizable Cationic Lipid5025 mM in Ethanol
DSPC Helper/Structural Lipid1025 mM in Ethanol
Cholesterol Helper/Stabilizing Lipid38.525 mM in Ethanol
DMG-PEG 2000 PEG-Lipid (Stabilization)1.525 mM in Ethanol
Luciferase mRNA Nucleic Acid PayloadN/A0.1 mg/mL in Citrate Buffer

Step-by-Step Procedure:

  • Prepare Lipid Phase: In a glass vial, combine the required volumes of the stock solutions of the Model Lipid L-1, DSPC, Cholesterol, and DMG-PEG 2000 to achieve the molar ratios specified in the table. Add ethanol to reach the final desired total lipid concentration.

  • Prepare Aqueous Phase: Dilute the stock mRNA solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired final concentration.

  • Setup Microfluidic System: Prime the microfluidic mixing device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

  • Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Set the flow rate ratio to 3:1 (Aqueous:Organic).

  • Formulation: Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the spontaneous formation of LNPs.

  • Collection & Dialysis: Collect the milky-white output solution. Immediately dialyze the LNP solution against a neutral buffer (e.g., 1x PBS, pH 7.4) for at least 6 hours, with one buffer change, to remove the ethanol and raise the pH.

  • Sterilization & Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use.

Protocol 3: LNP Characterization and In Vitro Evaluation

Principle: A set of key biophysical parameters, known as Critical Quality Attributes (CQAs), must be measured to ensure the quality and predict the performance of the LNP formulation.[13] Functional testing is then performed in cell culture to confirm that the LNPs can successfully transfect cells and produce the encoded protein.[14]

Expected LNP Characterization Parameters

ParameterTechniqueAcceptable RangeRationale
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.[15]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a homogenous and monodisperse particle population.
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4Confirms surface charge is shielded by PEG, reducing opsonization.
Encapsulation Efficiency RiboGreen Assay> 90%Ensures a high payload of mRNA is protected within the LNP.

A. LNP Characterization Steps:

  • Size and PDI: Dilute an aliquot of the LNP solution in PBS (pH 7.4) and measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential: Dilute another aliquot in PBS and measure the surface charge using the same or a similar instrument.

  • Encapsulation Efficiency (EE): a. Measure the total mRNA concentration by lysing a sample of LNPs with a detergent (e.g., 0.5% Triton X-100) and then using the Quant-iT RiboGreen assay. b. Measure the amount of free (unencapsulated) mRNA in an intact LNP sample using the same RiboGreen assay without the lysis step. c. Calculate EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

B. In Vitro Transfection Steps:

  • Cell Culture: Seed a relevant cell line (e.g., HeLa or HEK293T cells) in a 96-well plate and allow them to adhere overnight.

  • Transfection: Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration (e.g., 100 ng/well) and add it to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and translation of the luciferase mRNA into protein.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a plate-based luminometer. Higher luminescence indicates more efficient transfection.

Mechanism of Action: Endosomal Escape

The success of the ionizable lipid hinges on its ability to mediate endosomal escape. The diagram below illustrates this pH-triggered mechanism.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH ~6.0) cluster_2 Cytoplasm (pH 7.4) LNP_neutral LNP (Neutral Surface) LNP_charged LNP (Cationic Lipid Protonated) LNP_neutral->LNP_charged Endocytosis & Acidification Membrane Endosomal Membrane (Anionic Lipids) LNP_charged->Membrane Electrostatic Interaction mRNA mRNA Released Membrane->mRNA Membrane Destabilization & Payload Release Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein

Caption: pH-dependent mechanism of LNP-mediated endosomal escape.

References

  • Engineered ionizable lipid siRNA conjugates enhance endosomal escape but induce toxicity in vivo - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Activity, and Structure−Activity Relationship Studies of Novel Cationic Lipids for DNA Transfer. (2002). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Structure-activity relationship in cationic lipid mediated gene transfection. (2003). PubMed. Retrieved February 22, 2026, from [Link]

  • Engineered ionizable lipid siRNA conjugates enhance endosomal escape but induce toxicity in vivo. (2022). PubMed. Retrieved February 22, 2026, from [Link]

  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. (2024). STAR Protocols. Retrieved February 22, 2026, from [Link]

  • Structure-Activity Relationship in Cationic Lipid Mediated Gene Transfection. (2003). Ingenta Connect. Retrieved February 22, 2026, from [Link]

  • Structure relationship of cationic lipids on gene transfection mediated by cationic liposomes. (2012). PubMed. Retrieved February 22, 2026, from [Link]

  • Pyridinium Cationic Lipids in Gene Delivery: A Structure−Activity Correlation Study. (n.d.). Scilit. Retrieved February 22, 2026, from [Link]

  • Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release. (2014). Molecular Pharmaceutics. Retrieved February 22, 2026, from [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. (2021). PNAS. Retrieved February 22, 2026, from [Link]

  • Overview on Lipid-based Nanoparticles: Preparations, Characterizations, and Properties. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. (2025). Society for Plant Research. Retrieved February 22, 2026, from [Link]

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. (2023). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022). YouTube. Retrieved February 22, 2026, from [Link]

  • Characterization of lipid-based nanomedicines at the single-particle level. (2022). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024). MDPI. Retrieved February 22, 2026, from [Link]

  • Lipid-based nanoparticles: Manufacturing and inline size characterization. (2024). InProcess-LSP. Retrieved February 22, 2026, from [Link]

  • A review on cationic lipids with different linkers for gene delivery. (2018). PubMed. Retrieved February 22, 2026, from [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. (2025). PubMed. Retrieved February 22, 2026, from [Link]

  • A review on cationic lipids with different linkers for gene delivery. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • LNP Formulation For mRNA delivery. (2023). Cytiva. Retrieved February 22, 2026, from [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients. (2023). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Acid-degradable lipid nanoparticles enhance the delivery of mRNA. (2024). Barron Lab, Stanford University. Retrieved February 22, 2026, from [Link]

  • Developing Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery and Genome Editing. (2021). Accounts of Chemical Research. Retrieved February 22, 2026, from [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023). bioRxiv. Retrieved February 22, 2026, from [Link]

  • Cationic Lipid and Peptide Synthesis for Co-delivery and Gene Therapy. (2017). UBC Library Open Collections. Retrieved February 22, 2026, from [Link]

  • Enhanced mRNA and pDNA delivery via PEGylated solid lipid nanoparticles with an optimally balanced ionizable/cationic lipid content. (2025). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Lipid discovery for mRNA delivery guided by machine learning. (2024). Amsterdam UMC. Retrieved February 22, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Amide Bond Formation: Coupling N-(2-Methoxyethyl)-N-methylglycine to Amines

Introduction N-(2-Methoxyethyl)-N-methylglycine is a key building block in contemporary drug discovery and development, frequently incorporated into peptide and small molecule scaffolds to enhance pharmacokinetic propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Methoxyethyl)-N-methylglycine is a key building block in contemporary drug discovery and development, frequently incorporated into peptide and small molecule scaffolds to enhance pharmacokinetic properties. The presence of the N-methyl group introduces conformational rigidity and improves metabolic stability by hindering enzymatic degradation.[1] However, this same N-methyl group, along with the methoxyethyl substituent, presents a significant steric challenge during amide bond formation, often leading to low yields and incomplete reactions with standard coupling protocols.[1][2]

This comprehensive guide provides an in-depth analysis of the critical parameters and reaction conditions necessary to achieve efficient and high-yielding coupling of N-(2-Methoxyethyl)-N-methylglycine to a variety of primary and secondary amines. We will explore the mechanistic rationale behind the selection of coupling reagents, solvents, and bases, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge of Coupling N-Alkylated Amino Acids

The primary obstacle in coupling N-alkylated amino acids, such as N-(2-Methoxyethyl)-N-methylglycine, is the steric hindrance around the nitrogen atom. This steric bulk significantly slows the rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate.[1][3] Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even the more reactive 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) often prove insufficient to drive the reaction to completion, resulting in low yields and the formation of undesired side products.[2][4]

To overcome this challenge, more potent coupling reagents and optimized reaction conditions are required to facilitate the formation of the amide bond.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for the successful amidation of sterically hindered N-alkylated amino acids.[5] Reagents that form highly reactive activated esters are necessary to overcome the reduced nucleophilicity of the amine coupling partner.

Uronium/Aminium and Phosphonium Salts: The Reagents of Choice

Uronium/aminium salts and phosphonium salts have emerged as the most effective classes of coupling reagents for sterically demanding reactions.[5][6] These reagents generate highly reactive intermediates that readily undergo aminolysis.

Coupling Reagent ClassExamplesMechanism of ActionAdvantages for Hindered Couplings
Uronium/Aminium Salts HATU, HBTU, COMUForm highly reactive O-acylisouronium intermediates which are then converted to active esters.[7][8]High coupling efficiency, rapid reaction rates, and reduced risk of racemization.[2][6][9] HATU, in particular, is often cited for its superior performance with N-methylated amino acids.[1][2][6][7]
Phosphonium Salts PyBOP, PyAOPActivate the carboxylic acid to form a reactive phosphonium ester.[2][6]Excellent for forming amide bonds with low racemization, though they can be more expensive.[5]

HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is frequently the reagent of choice for coupling N-methylated amino acids due to its ability to form a highly reactive OAt-active ester.[2][6][7] The nitrogen atom in the pyridine ring of the HOAt moiety is thought to stabilize the transition state of the aminolysis step, further accelerating the reaction.[8]

COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylidene)amino)oxy)-N,N-dimethylmethaniminium hexafluorophosphate) is a newer generation uronium salt that offers comparable reactivity to HATU but with improved safety and solubility profiles.[6]

Carbodiimides: Use with Caution

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used in amide synthesis, they are generally less effective for coupling sterically hindered N-alkylated amino acids when used alone.[2][10] However, their efficacy can be significantly enhanced by the addition of activating agents such as HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) .[9][11][12] These additives intercept the initially formed O-acylisourea intermediate to generate a more reactive and stable active ester, which then reacts with the amine.[12]

The Critical Role of Solvent and Base

The choice of solvent and base can significantly impact the outcome of the coupling reaction.

Solvents

Polar aprotic solvents are generally preferred for amide coupling reactions as they can solvate the charged intermediates and reagents.

  • N,N-Dimethylformamide (DMF) is the most commonly used solvent for these reactions due to its excellent solvating properties for a wide range of organic molecules.[8][13]

  • Dichloromethane (DCM) can also be used, particularly for solution-phase synthesis, and can facilitate product isolation.[14][15]

  • N-Methyl-2-pyrrolidone (NMP) is another suitable alternative to DMF.[3]

It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to the regeneration of the starting carboxylic acid and reduced product yield.[16]

Bases

A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable), as well as to neutralize any acidic byproducts formed during the reaction.[6]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most frequently used base for these couplings due to its steric bulk, which minimizes side reactions such as racemization.[2][6]

  • Triethylamine (TEA) can also be used, but it is more nucleophilic than DIPEA and can sometimes lead to undesired side reactions.[13][15]

  • 2,4,6-Collidine is a weaker base that can be beneficial in cases where racemization is a significant concern.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of N-(2-Methoxyethyl)-N-methylglycine to an amine using both HATU and EDC/HOAt.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for most applications, especially when dealing with sterically hindered amines.

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Acid N-(2-Methoxyethyl)-N-methylglycine Activation 1. Pre-activation of Acid with HATU/DIPEA Acid->Activation Amine Amine Coupling Partner Coupling 2. Addition of Amine Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling 2-5 min Reaction 3. Stir at Room Temperature Coupling->Reaction 1-4 hours Quench 4. Aqueous Work-up Reaction->Quench Extraction 5. Organic Extraction Quench->Extraction Purification 6. Column Chromatography Extraction->Purification Product Final Amide Product Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • N-(2-Methoxyethyl)-N-methylglycine

  • Amine coupling partner

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-Methoxyethyl)-N-methylglycine (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq.) to the solution and stir at room temperature for 2-5 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[1]

  • Coupling: Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly hindered couplings, extended reaction times may be necessary.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide.

Protocol 2: EDC/HOAt-Mediated Coupling

This protocol can be a cost-effective alternative to HATU, though it may require longer reaction times for challenging substrates.

Materials:

  • N-(2-Methoxyethyl)-N-methylglycine

  • Amine coupling partner

  • EDC hydrochloride

  • HOAt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Dilute aqueous HCl (e.g., 1N HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-(2-Methoxyethyl)-N-methylglycine (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), and HOAt (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.[15][16]

  • Base Addition: Add DIPEA or TEA (2.5 eq.) to the mixture.

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If DCM is used as the solvent, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃ solution, and brine. If DMF is used, first dilute with a larger volume of EtOAc and then proceed with the aqueous washes. The aqueous washes are effective at removing the urea byproduct generated from EDC.[14][15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficiently reactive coupling reagent.Switch to a more potent coupling reagent such as HATU or COMU.[1][6]
Incomplete activation of the carboxylic acid.Ensure the use of anhydrous solvent and allow for a sufficient pre-activation time when using HATU.
Steric hindrance of the amine.Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time. Consider using a higher excess of the coupling reagent and base.
Presence of Unreacted Starting Material Short reaction time.Extend the reaction duration and continue to monitor by TLC or LC-MS.
Hydrolysis of the activated ester.Ensure all glassware is oven-dried and use anhydrous solvents.[16]
Formation of Side Products Racemization of the amino acid.Use a less nucleophilic base like 2,4,6-collidine in place of DIPEA or TEA, especially if the α-carbon is stereogenic.[6] Run the reaction at a lower temperature.
Guanidinylation of the amine.This can occur with excess HBTU or TBTU.[9] Using HATU or phosphonium salts can mitigate this side reaction.

Purification Considerations

The purification of the final amide product is typically achieved through standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common method for purifying small to medium-scale reactions. Silica gel is the standard stationary phase, with the mobile phase being a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). For more polar products, a gradient of methanol in dichloromethane can be effective.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly pure samples required for biological testing, preparative RP-HPLC is often employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble byproducts, such as tetramethylurea (from HATU) or ethyl-(3-dimethylaminopropyl)urea (from EDC), as well as excess base and salts.[14][15]

Conclusion

The successful coupling of N-(2-Methoxyethyl)-N-methylglycine to amines hinges on the judicious selection of a potent coupling reagent, an appropriate solvent and base, and carefully controlled reaction conditions. Uronium salts, particularly HATU, have demonstrated superior efficacy in overcoming the steric hindrance associated with this N-alkylated amino acid. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize a wide range of amide derivatives incorporating this valuable building block, thereby accelerating their drug discovery and development efforts.

References

  • International Journal of Peptide and Protein Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available from: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available from: [Link]

  • ResearchGate. (2016, August 9). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. Available from: [Link]

  • NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9148). Available from: [Link]

  • Organic Syntheses. (n.d.). 5.1: Protein Purification. Available from: [Link]

  • PubMed. (2016, June 15). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • NEB. (n.d.). Reaction Conditions for Chemical coupling (S9150). Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021, August 19). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Available from: [Link]

  • Biology LibreTexts. (2025, January 17). 5.1: Protein Purification. Available from: [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyridyl-Substituted Indole Compounds Using Glycine Derivatives

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure."[4] Similarly, the pyridine ring is a prevalent heterocycle in numerous marketed drugs, often imparting crucial physicochemical properties such as solubility and metabolic stability, and acting as a key pharmacophore for enzyme inhibition.[5][6] The fusion of these two scaffolds into a single molecule, creating pyridyl-substituted indoles, has yielded compounds with significant therapeutic potential, including potent and selective aldosterone synthase inhibitors for cardiovascular diseases.[2]

This guide provides detailed synthetic strategies and protocols for the preparation of pyridyl-substituted indole compounds, with a specific focus on methodologies that utilize glycine derivatives or their synthetic equivalents. As non-proteinogenic amino acids, indolyl-glycine derivatives are of considerable interest for the synthesis of complex, biologically active molecules.[4] We will explore two primary, robust synthetic routes: the classic yet powerful Fischer Indole Synthesis and a modern, efficient three-component Friedel-Crafts-type reaction. These methodologies offer researchers flexible and reliable pathways to access this important class of compounds for applications in drug discovery and development.

Strategic Overview: Two Convergent Pathways to Pyridyl-Indoles

The synthesis of pyridyl-substituted indoles from glycine derivatives can be approached from two distinct and complementary strategic directions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final indole core.

  • Strategy 1: The Fischer Indole Synthesis. This classic cyclization reaction remains one of the most reliable methods for constructing the indole ring.[7][8][9] In this approach, a pyridyl-substituted hydrazine is condensed with an α-ketoacid or aldehyde (which serves as the glycine derivative synthon) to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the target indole. This method is particularly advantageous for preparing indoles with substitution at the 2-position, such as indole-2-carboxylic acids.

  • Strategy 2: Three-Component Friedel-Crafts Alkylation. This modern approach leverages the inherent nucleophilicity of the indole C3 position. It involves a one-pot reaction between an existing indole (or a pyridyl-substituted indole), an amine, and glyoxylic acid (a direct glycine derivative).[4] This methodology is highly efficient for installing a glycine moiety directly onto the indole scaffold, offering a streamlined and often catalyst-free route to indol-3-yl-glycine derivatives.

Strategy 1: Fischer Indole Synthesis of Pyridyl-Indole Carboxylic Acids

Expertise & Rationale

The Fischer indole synthesis is a venerable and highly trusted transformation in organic chemistry.[7][8][9] Its enduring utility lies in its reliability and the commercial availability of a wide range of substituted hydrazines and carbonyl compounds. The core of this strategy is the acid-catalyzed[2][2]-sigmatropic rearrangement of an arylhydrazone.[8] By employing a pyridylhydrazine, the pyridine moiety is incorporated from the outset. The use of an α-ketoacid, such as pyruvic acid or a substituted variant, as the carbonyl partner directly installs a carboxylic acid group at the 2-position of the newly formed indole ring, providing a handle for further functionalization, for instance, in peptide synthesis.

The reaction is typically catalyzed by Brønsted or Lewis acids.[8] Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and a high-boiling solvent, driving the reaction to completion through the removal of ammonia.

Mechanistic Workflow

The mechanism proceeds through several well-established steps:

  • Hydrazone Formation: The pyridylhydrazine condenses with the α-ketoacid to form the corresponding pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[2][2]-sigmatropic rearrangement, forming a new C-C bond.

  • Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine, forming the five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the aromatic indole ring.

Fischer_Indole_Synthesis Start Pyridylhydrazine + α-Ketoacid (Glycine Synthon) Hydrazone Pyridylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H⁺ Cyclization Intramolecular Cyclization Rearrangement->Cyclization Rearomatization Elimination Ammonia Elimination Cyclization->Elimination Product Pyridyl-Substituted Indole-2-Carboxylic Acid Elimination->Product -NH₃ Friedel_Crafts_Alkylation Start Pyridyl-Indole + Glyoxylic Acid + Primary Amine Iminium In Situ Iminium Ion Formation Start->Iminium Condensation Attack Nucleophilic Attack by Indole C3 Iminium->Attack Intermediate Cationic Intermediate Attack->Intermediate Friedel-Crafts Product Pyridyl-Substituted Indol-3-yl-glycine Intermediate->Product Deprotonation

Caption: Workflow for the Three-Component Synthesis.

Experimental Protocol: Synthesis of 2-(5-(Pyridin-4-yl)-1H-indol-3-yl)-2-(butylamino)acetic acid

This protocol details the one-pot synthesis of a pyridyl-substituted indol-3-yl-glycine derivative in water.

Materials:

  • 4-(1H-Indol-5-yl)pyridine (or other pyridyl-indole derivative)

  • Glyoxylic acid monohydrate

  • Butylamine

  • Deionized water

  • Methanol

  • Ethyl acetate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend 4-(1H-indol-5-yl)pyridine (1.94 g, 10 mmol) in 30 mL of deionized water.

    • Add glyoxylic acid monohydrate (0.92 g, 10 mmol) to the suspension.

    • Add butylamine (0.73 g, 10 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Execution:

    • Stir the resulting mixture vigorously at ambient temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS. A precipitate of the product should form over time.

  • Work-up and Purification:

    • After the reaction is complete, collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL).

    • To purify the product, triturate the solid by suspending it in 30 mL of hot methanol, stirring for 15 minutes, and then filtering while hot.

    • Repeat the trituration process with hot ethyl acetate.

    • Dry the final product in a vacuum oven at 50 °C to a constant weight. The product is typically obtained in high purity. [4]

Data Summary
Starting Pyridyl-IndolePrimary AmineExpected ProductTypical Yield (%)
4-(1H-Indol-5-yl)pyridineButylamine2-(5-(Pyridin-4-yl)-1H-indol-3-yl)-2-(butylamino)acetic acid90-98
3-(1H-Indol-6-yl)pyridineBenzylamine2-(6-(Pyridin-3-yl)-1H-indol-3-yl)-2-(benzylamino)acetic acid85-95
2-(1H-Indol-4-yl)pyridinePropylamine2-(4-(Pyridin-2-yl)-1H-indol-3-yl)-2-(propylamino)acetic acid88-96

Conclusion

The synthesis of pyridyl-substituted indoles incorporating a glycine moiety is readily achievable through established and modern synthetic methodologies. The Fischer Indole Synthesis offers a robust, traditional route for building the indole core from pyridylhydrazine precursors, making it ideal for accessing indole-2-carboxylic acid derivatives. In contrast, the three-component Friedel-Crafts alkylation provides a highly efficient, convergent, and environmentally benign method for the direct C3-functionalization of existing pyridyl-indole scaffolds. The selection of the appropriate strategy will be guided by starting material availability and the desired final substitution pattern. Both protocols presented herein provide researchers in medicinal chemistry and drug development with reliable and validated pathways to this valuable class of heterocyclic compounds.

References

  • Vertex.AI Search. (2026).
  • Vertex.AI Search. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • Vertex.AI Search. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. PubMed.
  • Vertex.AI Search. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
  • Vertex.AI Search. (n.d.).
  • Vertex.AI Search. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
  • Vertex.AI Search. (n.d.). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. PMC - NIH.
  • Vertex.AI Search. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Vertex.AI Search. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.
  • Vertex.AI Search. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Vertex.AI Search. (2021).
  • Vertex.AI Search. (n.d.). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal.
  • Vertex.AI Search. (n.d.). Fischer indole synthesis. Wikipedia.
  • Vertex.AI Search. (2021). Fischer Indole Synthesis. YouTube.
  • Vertex.AI Search. (n.d.). Fischer Indole Synthesis. TCI EUROPE N.V.
  • Vertex.AI Search. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. MDPI.
  • Vertex.AI Search. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Vertex.AI Search. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • Vertex.AI Search. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Vertex.AI Search. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Vertex.AI Search. (n.d.).
  • Vertex.AI Search. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Vertex.AI Search. (n.d.). 2-Substituted azole derivatives. 1. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles.
  • Vertex.AI Search. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • Vertex.AI Search. (2010). Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction. PubMed.

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Method

Application Notes and Protocols for the Dehydration of N-(2-Methoxyethyl)-N-methylglycine Hydrate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective methods for the dehydration of N-(2-Methoxyethyl)-N-methylglycine hydrate. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective methods for the dehydration of N-(2-Methoxyethyl)-N-methylglycine hydrate. The presence of water in active pharmaceutical ingredients (APIs) and key intermediates can significantly impact stability, solubility, and downstream processability. Therefore, controlled and verifiable dehydration is a critical step in chemical synthesis and formulation development. This guide details three primary methodologies: thermal dehydration, vacuum drying, and azeotropic distillation. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, step-by-step instructions, and methods for verifying the successful removal of water of hydration. The information presented herein is designed to be a practical resource for developing a robust and reproducible dehydration process for N-(2-Methoxyethyl)-N-methylglycine and other similar hygroscopic compounds.

Introduction to N-(2-Methoxyethyl)-N-methylglycine and the Significance of its Anhydrous Form

N-(2-Methoxyethyl)-N-methylglycine is a glycine derivative of interest in pharmaceutical and chemical research.[1] Like many small organic molecules, it can exist in a hydrated form, where water molecules are incorporated into the crystal lattice. The presence of this water of hydration can introduce variability in the material's physical and chemical properties. For instance, the hydrated form may have a different melting point, dissolution rate, and stability profile compared to its anhydrous counterpart. In the context of drug development, controlling the hydration state is crucial for ensuring consistent batch-to-batch quality, accurate dosage, and predictable bioavailability.[2] The conversion of N-(2-Methoxyethyl)-N-methylglycine hydrate to its anhydrous form is, therefore, a key process step for many applications.

Fundamental Principles of Dehydration

The removal of water from a crystalline hydrate involves disrupting the forces that bind the water molecules within the crystal structure.[3] This can be achieved by supplying energy to the system, typically in the form of heat, or by creating a low-pressure environment that favors the volatilization of water. The choice of dehydration method depends on several factors, including the thermal stability of the compound, the desired final moisture content, and the scale of the operation.

Dehydration Methodologies: Protocols and Mechanistic Insights

This section details three distinct methods for the dehydration of N-(2-Methoxyethyl)-N-methylglycine hydrate. For each method, a detailed protocol is provided, along with a discussion of the scientific principles at play.

Method 1: Thermal Dehydration in a Convection Oven

Thermal dehydration is a straightforward method that utilizes heat to drive off water molecules.[4] It is often the first method attempted due to its simplicity and the wide availability of convection ovens in a laboratory setting.

Causality Behind Experimental Choices: The selection of temperature is a critical parameter. It must be high enough to provide the necessary energy for dehydration but low enough to avoid thermal degradation of the N-(2-Methoxyethyl)-N-methylglycine molecule. Preliminary thermal analysis, such as thermogravimetric analysis (TGA), is highly recommended to determine the optimal temperature range.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a clean, dry glass container (e.g., a watch glass or a crystallizing dish). Add a known mass of N-(2-Methoxyethyl)-N-methylglycine hydrate to the container and record the total initial mass.

  • Oven Pre-heating: Preheat a convection oven to a temperature determined to be safe for the compound (a starting point of 50-70°C is often a conservative choice for novel compounds).

  • Drying: Place the container with the sample in the preheated oven.

  • Periodic Weighing: After a set period (e.g., 2 hours), carefully remove the container from the oven using tongs and place it in a desiccator to cool to room temperature. Once cool, weigh the container and its contents.

  • Drying to Constant Mass: Return the container to the oven for another hour. Repeat the cooling and weighing process. The sample is considered dry when two consecutive weighings, after at least one hour of drying in between, show a mass difference of less than a predetermined small amount (e.g., 0.1% of the total mass).[5]

  • Final Product Handling: Once a constant mass is achieved, the anhydrous N-(2-Methoxyethyl)-N-methylglycine should be stored in a tightly sealed container, preferably within a desiccator, to prevent rehydration from atmospheric moisture.

Diagram of Thermal Dehydration Workflow:

G cluster_prep Preparation cluster_drying Drying Cycle cluster_verification Verification start Weigh Hydrate dry Place Sample in Oven start->dry oven Preheat Oven oven->dry cool Cool in Desiccator dry->cool weigh Weigh Sample cool->weigh constant_mass Constant Mass? weigh->constant_mass end Store Anhydrous Product constant_mass->end Yes reheat Return to Oven constant_mass->reheat No reheat->dry

Caption: Workflow for Thermal Dehydration.

Method 2: Vacuum Drying

Causality Behind Experimental Choices: The application of a vacuum creates a large partial pressure differential between the water in the hydrate and the surrounding atmosphere, which accelerates the rate of evaporation.[8] The use of a desiccant within the vacuum chamber further enhances drying by actively absorbing the liberated water vapor.[7]

Experimental Protocol:

  • Sample Preparation: Prepare and weigh the N-(2-Methoxyethyl)-N-methylglycine hydrate sample in a suitable container as described in the thermal dehydration protocol.

  • Vacuum Desiccator Setup: Place a fresh, activated desiccant (e.g., silica gel, anhydrous calcium sulfate) in the bottom of a vacuum desiccator. Place the sample container on the desiccator plate.

  • Evacuation: Seal the desiccator and connect it to a vacuum pump. Slowly evacuate the desiccator to the desired pressure. A water aspirator or a diaphragm pump is generally sufficient.[9]

  • Drying: Allow the sample to dry under vacuum for an extended period (e.g., 12-24 hours).

  • Periodic Weighing: To check for completeness, carefully and slowly vent the desiccator to atmospheric pressure. Remove the sample, weigh it, and then return it to the desiccator and re-evacuate.

  • Drying to Constant Mass: Continue the process until a constant mass is achieved.

  • Final Product Handling: Store the anhydrous product in a tightly sealed container within a desiccator.

Diagram of Vacuum Drying Setup:

G cluster_desiccator Vacuum Desiccator cluster_vacuum Vacuum System sample N-(2-Methoxyethyl)-N-methylglycine Hydrate on Watch Glass plate Desiccator Plate desiccant Desiccant (e.g., Silica Gel) pump Vacuum Pump trap Cold Trap (Optional) pump->trap Connects to cluster_desiccator cluster_desiccator trap->cluster_desiccator Evacuates

Caption: Schematic of a Vacuum Drying Apparatus.

Method 3: Azeotropic Distillation

Azeotropic distillation is a technique used to remove water from a substance by distilling it with an immiscible solvent that forms a low-boiling azeotrope with water.[10] Toluene is a common solvent for this purpose.

Causality Behind Experimental Choices: Toluene and water form a heterogeneous azeotrope that boils at a lower temperature than either component individually. As the azeotrope distills, the water is removed from the system. A Dean-Stark apparatus is used to separate the condensed water, while the toluene is returned to the reaction flask.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Sample and Solvent: Add a known mass of N-(2-Methoxyethyl)-N-methylglycine hydrate to the round-bottom flask. Add a sufficient volume of toluene to suspend the solid and fill the Dean-Stark trap.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the less dense toluene will overflow and return to the flask.

  • Monitoring: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once dehydration is complete, allow the apparatus to cool. The anhydrous product can be isolated by removing the toluene under reduced pressure using a rotary evaporator.

  • Final Product Handling: The resulting solid should be stored in a desiccator.

Diagram of Azeotropic Distillation with a Dean-Stark Trap:

G cluster_apparatus Azeotropic Distillation Setup cluster_process Process Flow flask Round-Bottom Flask with N-(2-Methoxyethyl)-N-methylglycine Hydrate and Toluene heat Heating Mantle vapor Toluene-Water Azeotrope Vapor flask->vapor Boiling dean_stark Dean-Stark Trap dean_stark->flask separation Phase Separation dean_stark->separation condenser Condenser condenser->dean_stark condensate Liquid Condensate condenser->condensate Condenses to vapor->condenser Rises to condensate->dean_stark water_collection Water Collects in Trap separation->water_collection toluene_return Toluene Returns to Flask separation->toluene_return

Caption: Diagram of Azeotropic Distillation.

Verification of Dehydration

Confirming the complete removal of water is a critical step to ensure the quality of the anhydrous product. Several analytical techniques can be employed for this purpose.

Gravimetric Analysis (Loss on Drying)

This method, inherent to the thermal and vacuum drying protocols, relies on the change in mass to determine the amount of water lost.[11] The percentage of water in the hydrate can be calculated as follows:

% Water = [(Initial Mass of Hydrate - Final Mass of Anhydrous Product) / Initial Mass of Hydrate] x 100

Karl Fischer Titration

Karl Fischer (KF) titration is a highly sensitive and specific method for determining the water content in a sample. It is considered a gold standard for moisture analysis.

Protocol Outline:

  • Instrument Preparation: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of the dehydrated N-(2-Methoxyethyl)-N-methylglycine.

  • Titration: Introduce the sample into the KF titration cell. The titrator will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or as a percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to qualitatively monitor the dehydration process. The O-H stretching vibrations of water molecules in a hydrate typically appear as a broad absorption band in the region of 3200-3600 cm⁻¹. The disappearance or significant reduction of this band can indicate successful dehydration.

Protocol Outline:

  • Sample Preparation: Prepare a sample of the material for FTIR analysis (e.g., as a KBr pellet or using an ATR accessory).

  • Spectrum Acquisition: Acquire the FTIR spectrum of the initial hydrate and the final dehydrated product.

  • Spectral Comparison: Compare the spectra, paying close attention to the O-H stretching region.

Summary of Methods and Recommendations

MethodAdvantagesDisadvantagesBest Suited For
Thermal Dehydration Simple, rapid, and requires common laboratory equipment.Potential for thermal degradation of the sample.Thermally stable compounds and rapid, small-scale drying.
Vacuum Drying Gentle method suitable for heat-sensitive compounds. Low risk of degradation.Can be slow. Requires a vacuum pump and desiccator.Heat-sensitive materials and achieving very low final moisture content.
Azeotropic Distillation Effective for removing water from samples that are difficult to dry by other methods.Requires a specific distillation setup and involves the use of organic solvents. The final product requires solvent removal.Samples that are very hygroscopic or have very tightly bound water.

Recommendations: For a novel compound like N-(2-Methoxyethyl)-N-methylglycine hydrate, it is advisable to begin with a small-scale trial using vacuum drying to assess the ease of water removal without the risk of thermal degradation. If this method proves to be too slow, a carefully controlled thermal dehydration experiment, guided by TGA data, can be performed. Azeotropic distillation is generally reserved for more challenging cases.

References

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Nichols, L. (n.d.).
  • Frontier, A. (2026). How To: Remove Residual Water. Department of Chemistry: University of Rochester. [Link]

  • King, C. (2010, October 10).
  • University of York. (n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions. [Link]

  • Harvard University. (n.d.).
  • Reavy, K. (2022, December 2).
  • Journal of Chemical Education. (n.d.). Thermal Dehydration of Crystalline Hydrates: Microscopic Studies and Introductory Experiments to the Kinetics of Solid-State Reactions.
  • Kowalska, M., et al. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • Gatorade Sports Science Institute. (2006, October).
  • MilliporeSigma. (n.d.). N-(2-methoxyethyl)-N-methylglycine.
  • Physics Forums. (2013, June 19). Temperature Required to Dehydrate a Hydrated Compound. [Link]

  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023, June 16).
  • Chemistry LibreTexts. (2026, February 26). 5: Properties of Hydrates (Experiment). [Link]

  • King, C. (n.d.).
  • Rocker. (n.d.). Vacuum Drying | Principles and applications in food & cosmetics. [Link]

  • OnePetro. (1987, April 27). Commissioning of Gas Pipelines Using the Vacuum Drying Method. [Link]

  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Merck Millipore. (n.d.). Drying agents.
  • Science.gov. (n.d.). vacuum drying process: Topics.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methylglycine.
  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). [Link]

  • ResearchGate. (2019, February 27).
  • Wikipedia. (n.d.). Sarcosine.
  • PubMed. (2007, October 23). Hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) during thermosensitive phase separation in water. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021, November 2). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). [Link]

  • PubMed. (n.d.). Effect of Dehydration and Hyperosmolal Hydration on Lignocaine and Metabolites Disposition in Conscious Rabbits.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-(2-Methoxyethyl)-N-methylglycine in organic solvents

This guide is structured as a specialized Technical Support Center for researchers working with N-(2-Methoxyethyl)-N-methylglycine (often abbreviated in peptoid chemistry as Nme or a sarcosine derivative). Ticket ID: NME...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with N-(2-Methoxyethyl)-N-methylglycine (often abbreviated in peptoid chemistry as Nme or a sarcosine derivative).

Ticket ID: NME-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptoid & Peptide Chemistry Division[1]

Executive Summary: The "Zwitterion" Barrier

Welcome to the technical guide for handling N-(2-Methoxyethyl)-N-methylglycine. If you are struggling to dissolve this molecule in Dichloromethane (DCM), Tetrahydrofuran (THF), or even pure Dimethylformamide (DMF), you are encountering the Zwitterionic Lattice Effect .[1]

Although the methoxyethyl side chain is amphiphilic, the core glycine backbone exists as a zwitterion (internal salt) in its free acid form:



The Problem: The electrostatic attraction between the ammonium cation and carboxylate anion creates a crystal lattice with high cohesive energy. Standard organic solvents (DCM,


) lack the dielectric constant to shield these charges, causing the molecule to "crash out" or form an intractable oil.[1]

The Solution: You must disrupt this electrostatic network using Lipophilic Ion Pairing or Cosolvent Engineering .

Decision Matrix: Select Your Protocol

Before proceeding, identify your end goal. The solubilization method depends entirely on what you intend to do with the molecule next.

SolubilityMatrix Start Start: Define Application Coupling Peptide/Peptoid Coupling (Solid Phase or Solution) Start->Coupling Analysis Analysis (NMR, HPLC, MS) Start->Analysis Storage Long-term Storage (Stock Solution) Start->Storage MethodA Method A: In-Situ Lipophilic Salt (DIPEA/Collidine) Coupling->MethodA Best for DCM/DMF MethodB Method B: Cosolvent Engineering (HFIP/TFE) Analysis->MethodB Non-interfering MethodC Method C: Esterification (Convert to HCl Salt) Storage->MethodC Prevents degradation

Figure 1: Solubility Protocol Selection Matrix.

Detailed Protocols

Method A: In-Situ Lipophilic Salt Formation (For Coupling)

Best for: Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling where the carboxyl group will be activated immediately.

Mechanism: You cannot simply add the zwitterion to DCM. You must add a "carrier" base. By adding a tertiary amine like


-Diisopropylethylamine (DIPEA), you deprotonate the ammonium head of the zwitterion (or simply buffer the system), forming a salt between the carboxylate and the protonated DIPEA. This new ion pair is highly lipophilic and soluble in organics.

Protocol:

  • Weigh the N-(2-Methoxyethyl)-N-methylglycine solid into a vial.

  • Add Solvent: Add a minimal amount of DMF (approx. 10% of final volume) to wet the solid.

  • Add Base: Add 1.0 - 1.2 equivalents of DIPEA (or TMP/Collidine).

    • Note: The mixture may warm slightly.

  • Sonicate: Sonicate for 30-60 seconds. The cloudy suspension should turn into a clear solution.

  • Dilute: Slowly add your main solvent (DCM or THF) to the desired concentration.

Visualizing the Chemistry:

Mechanism Zwitterion Insoluble Zwitterion (R2NH+ ... COO-) Base Add DIPEA (Base) Zwitterion->Base Complex Lipophilic Ion Pair [R2N-COO-] [DIPEA-H+] Base->Complex Proton Transfer Solvation Soluble in DCM/THF Complex->Solvation Lattice Disruption

Figure 2: Mechanism of In-Situ Solubilization using DIPEA.

Method B: Fluorinated Cosolvents (For Analysis/Difficult Couplings)

Best for: When base cannot be used (e.g., base-sensitive protecting groups) or for NMR analysis.

The "Magic" Solvent: Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen bond donor. It solvates the carboxylate and amine groups exceptionally well, breaking the intermolecular aggregates.

Protocol:

  • Dissolve the monomer in 100% HFIP or TFE (Trifluoroethanol) to make a concentrated stock (e.g., 200 mM).

  • Dilute this stock into DCM or Chloroform.

    • Ratio: A mixture of 10-20% HFIP in DCM will keep the molecule soluble without causing precipitation.

Solubility Data Reference

The following table summarizes the solubility behavior of the free acid form at 25°C.

Solvent SystemSolubility RatingNotes
Water HighSoluble as zwitterion. Not useful for organic synthesis.
DCM (Pure) Insoluble Forms a suspension or sticky gum.
THF (Pure) Very Low< 1 mg/mL typically.
DMF (Pure) ModerateSoluble with heat; may precipitate upon cooling.
DCM + 1.2 eq DIPEA High Forms soluble lipophilic salt. Recommended.
DCM + 20% HFIP HighExcellent for analysis; HFIP is expensive.
DMSO HighHard to remove; avoid for synthesis if possible.

Troubleshooting & FAQs

Q1: I tried Method A (DIPEA), but the solution is still cloudy. Why?

  • Diagnosis: You likely have inorganic salt contamination (e.g., NaCl) in your starting material, or the glycine derivative is actually an HCl salt, not the free acid.[1]

  • Fix: If it is the HCl salt, you need 2.2 equivalents of DIPEA (1 eq to neutralize HCl, 1.2 eq to solubilize the carboxylate).[1] Filter the solution through a 0.45 µm PTFE syringe filter to remove inorganic salts before use.

Q2: Can I use this monomer for Peptoid Synthesis (Sub-monomer method)?

  • Clarification: In the standard Zuckermann sub-monomer method [1], you do not use this molecule. You use Bromoacetic acid (Step 1) followed by 2-methoxyethyl-N-methylamine (Step 2).

  • Usage: You only need to solubilize N-(2-Methoxyethyl)-N-methylglycine if you are performing a monomer-based coupling (like standard peptide synthesis) or fragment condensation.

Q3: The solution "oiled out" when I added Ether. Is this normal?

  • Yes. This molecule is amphiphilic. When adding non-polar solvents like Diethyl Ether or Hexane to a DCM solution, it will phase separate into a dense oil rather than crystallizing.[1]

  • Fix: For purification, avoid recrystallization. Use column chromatography (DCM/MeOH) or preparative HPLC.

Q4: Is the molecule stable in solution?

  • In DMF , it is prone to slow diketopiperazine formation (dimerization) if left as a free base for days.[1] Store as a solid or frozen stock.

  • In DCM/DIPEA , use immediately (within 4 hours) to prevent side reactions during activation.[1]

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.[1]

  • Culf, A. S., & Ouellette, R. J. (2010).[1] "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries." Molecules, 15(8), 5282-5335.[1]

  • Molecular Foundry (LBNL). "Peptoid Synthesis Protocols." Standard Operating Procedures for Peptoid Synthesis.

  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Removing water from N-(2-Methoxyethyl)-N-methylglycine hydrate for anhydrous reactions

Welcome to the technical support center for handling N-(2-Methoxyethyl)-N-methylglycine hydrate. This guide provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling N-(2-Methoxyethyl)-N-methylglycine hydrate. This guide provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals who require an anhydrous form of this reagent for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing the water of hydration from N-(2-Methoxyethyl)-N-methylglycine essential for my anhydrous reaction?

The presence of water, even in trace amounts, can be highly detrimental to a wide range of chemical transformations. N-(2-Methoxyethyl)-N-methylglycine hydrate contains bound water molecules within its crystal lattice. Releasing this water into a reaction medium can lead to several undesirable outcomes:

  • Deactivation of Reagents: Many reagents used in modern organic synthesis, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., LDA, NaH), and certain coupling catalysts, react violently or are catalytically poisoned by water.[1]

  • Competing Side Reactions: Water can act as a nucleophile or a proton source, leading to hydrolysis of starting materials, intermediates, or the desired product, thereby reducing yield and purity.

  • Inhibition of Catalysis: The efficiency of many catalysts, particularly those used in water-sensitive cross-coupling reactions, can be significantly diminished by the presence of water, which can interfere with the catalyst's active sites.

Therefore, ensuring the reagent is truly anhydrous is a critical first step for reaction success, reproducibility, and safety.

Q2: I need to prepare anhydrous N-(2-Methoxyethyl)-N-methylglycine. What are the most reliable methods?

There are two primary, field-proven methods for effectively removing water of hydration from a stable, non-volatile organic solid like N-(2-Methoxyethyl)-N-methylglycine. The choice depends on the required level of dryness, scale, and available equipment.

  • Azeotropic Dehydration: This technique involves dissolving or suspending the hydrate in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene).[2] As the mixture is heated, the water-solvent azeotrope distills off, physically removing the water from the system. This is often the most rigorous method for achieving very low water content.

  • Vacuum Oven Drying: Heating the solid material under reduced pressure lowers the boiling point of water, allowing it to be removed at temperatures below its atmospheric boiling point of 100°C.[3] This method is effective but requires careful temperature control to prevent thermal degradation of the compound.

It is a common misconception that solid chemical drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to dry a solid hydrate. These agents are intended for removing dissolved or dispersed water from organic solutions and are not effective for removing water of crystallization from a solid.[4][5]

Q3: How do I select the optimal dehydration method for my experiment?

The choice between azeotropic dehydration and vacuum oven drying is a function of your experimental requirements. The following decision tree provides a logical workflow for selecting the appropriate method.

Dehydration Method Selection start Start: Need Anhydrous N-(2-Methoxyethyl)-N-methylglycine q1 What is the required water content limit? start->q1 a1_low Extremely Low (<0.01% w/w) q1->a1_low Stringent Requirement a1_mod Moderately Low (>0.01% w/w) q1->a1_mod Less Stringent method_azeo Recommended Method: Azeotropic Dehydration a1_low->method_azeo q2 Is the compound known to be thermally sensitive at >50°C? a1_mod->q2 validation Crucial Step: Validate final water content using Karl Fischer Titration method_azeo->validation method_vac Recommended Method: Vacuum Oven Drying method_vac->validation q2->method_azeo Yes / Unsure q2->method_vac No, Thermally Stable a2_yes Yes / Unknown a2_no No

Caption: Decision workflow for selecting a dehydration method.

Q4: How do I confirm that my N-(2-Methoxyethyl)-N-methylglycine is truly anhydrous after treatment?

Visual inspection is insufficient. A quantitative, self-validating system requires analytical confirmation. The gold standard for water determination is Karl Fischer (KF) Titration , as it is specific to water and can detect moisture at the parts-per-million (ppm) level.[6][7]

An alternative is Thermogravimetric Analysis (TGA) , which measures weight loss upon heating (Loss on Drying). However, TGA is not specific to water and will measure the loss of any volatile component.[6] For a pure hydrate, the initial weight loss should correspond to the water of hydration, but it cannot distinguish water from residual solvent if azeotropic distillation was used.

FeatureKarl Fischer (KF) TitrationThermogravimetric Analysis (TGA) / Loss on Drying (LOD)
Principle Titration based on a quantitative reaction between iodine and water.[7]Measures mass change as a function of temperature in a controlled atmosphere.
Specificity Water-Specific. Not affected by other volatiles or solvents.Non-Specific. Measures the mass loss of all volatile components (water, solvents, etc.).[6]
Sensitivity Very High (ppm level). Ideal for anhydrous applications.Moderate to High. Dependent on instrument precision.
Best For Accurately quantifying the absolute water content in the final product.Assessing thermal stability and estimating total volatile content. Useful for process monitoring.
Consideration Requires specialized equipment and reagents.Cannot differentiate between water and residual solvent (e.g., toluene).

Validated Experimental Protocols

Protocol 1: Azeotropic Dehydration using a Dean-Stark Apparatus

This method actively removes water by co-distillation with an immiscible solvent. It is highly effective for achieving extremely low water content.

Azeotropic Dehydration Workflow cluster_prep Preparation cluster_proc Process cluster_isol Isolation cluster_val Validation & Storage prep1 1. Assemble & Flame-Dry Glassware (Flask, Dean-Stark, Condenser) prep2 2. Cool under Inert Gas (N₂ or Ar) prep1->prep2 proc1 3. Add Hydrate & Toluene to Flask prep2->proc1 proc2 4. Heat to Reflux proc1->proc2 proc3 5. Collect Water in Dean-Stark Trap proc2->proc3 proc4 6. Continue until Water Collection Ceases proc3->proc4 isol1 7. Cool to Room Temp proc4->isol1 isol2 8. Remove Toluene under Reduced Pressure isol1->isol2 isol3 9. Dry Solid under High Vacuum isol2->isol3 val1 10. Analyze by Karl Fischer Titration isol3->val1 val2 11. Store under Inert Gas in a Desiccator val1->val2

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of Tertiary Amine Glycine Derivatives

Welcome to the technical support center for the purification of tertiary amine glycine derivatives. These zwitterionic molecules present unique challenges in HPLC due to their inherent polarity and dual ionic nature.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tertiary amine glycine derivatives. These zwitterionic molecules present unique challenges in HPLC due to their inherent polarity and dual ionic nature. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common purification hurdles. We will move beyond simple protocols to explore the underlying chromatographic principles, empowering you to make informed decisions and develop robust, reproducible methods.

The Challenge: Understanding the Analyte

Tertiary amine glycine derivatives are zwitterions, meaning they possess both a positive charge (on the tertiary amine) and a negative charge (on the carboxylate group) at neutral pH. This dual-charge state, combined with their overall polarity, makes their retention and separation by traditional reversed-phase (RP) HPLC difficult.[1] Common issues include poor retention on nonpolar stationary phases like C18, and significant peak tailing due to strong interactions between the basic amine group and residual acidic silanols on the silica support of the column.[2][3]

Effective purification requires a strategy that can either manage these ionic interactions or leverage them for separation. This guide will explore three primary chromatographic modes to achieve this:

  • Reversed-Phase Chromatography (RPC) with mobile phase optimization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mixed-Mode Chromatography (MMC) .

Logical Workflow for Method Development

Before diving into troubleshooting, a structured approach to method development is crucial. The following workflow outlines a systematic process for selecting the appropriate chromatographic mode.

MethodDevelopmentWorkflow cluster_start Analyte Characterization cluster_screening Initial Mode Screening cluster_optimization Optimization Start Characterize Analyte (pKa, logP, Solubility) Screen Parallel Screening Protocol Start->Screen RP Reversed-Phase (RP) Low pH, Base-deactivated C18 Screen->RP Initial Test HILIC HILIC Amide or Unbonded Silica Screen->HILIC Initial Test MMC Mixed-Mode (RP/Ion-Exchange) Screen->MMC Initial Test Opt_RP Optimize RP: - pH (2.5-4.0) - Buffer Strength - Ion-Pair Reagent RP->Opt_RP Promising Retention/Shape? Opt_HILIC Optimize HILIC: - Buffer Strength - % Aqueous - pH HILIC->Opt_HILIC Promising Retention/Shape? Opt_MMC Optimize MMC: - pH - Buffer Strength - Organic % MMC->Opt_MMC Promising Retention/Shape? Final Final Method Validation (Robustness, Reproducibility) Opt_RP->Final Opt_HILIC->Final Opt_MMC->Final

Caption: Systematic workflow for HPLC method development.

Troubleshooting Guide: Common Purification Issues

This table addresses the most frequent problems encountered during the purification of tertiary amine glycine derivatives. The solutions are rooted in modifying the interactions between the analyte, stationary phase, and mobile phase.

SymptomPotential Cause(s)Recommended Solutions & Rationale
Poor or No Retention 1. Analyte is too polar for RP-HPLC: The zwitterionic nature of the analyte makes it highly hydrophilic, leading to rapid elution from nonpolar C18 columns.[4] 2. Inappropriate Mobile Phase pH: At neutral pH, the analyte is zwitterionic and highly polar.1a. Switch to HILIC: This technique is designed for polar compounds, using a polar stationary phase and a high-organic mobile phase to promote retention.[5][6] 1b. Use a Mixed-Mode Column: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing excellent and tunable retention for zwitterions.[7][8] 2. Adjust Mobile Phase pH: In RP-HPLC, lower the pH to ~2.5-3.5. This protonates the carboxylate group (making it neutral) and keeps the tertiary amine protonated (positively charged), increasing overall hydrophobicity and retention.[9][10]
Peak Tailing 1. Secondary Silanol Interactions: The protonated tertiary amine interacts strongly with deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[2][3] 2. Column Overload: Injecting too much sample saturates the primary retention sites, forcing analyte to interact with secondary, high-energy sites (like silanols).[11][12] 3. Metal Chelation: The analyte may be chelating with trace metal contaminants in the silica matrix or from the HPLC system hardware.[13]1a. Use a Base-Deactivated Column: Modern "Type B" or hybrid-particle columns have a much lower concentration of accessible silanol groups, significantly reducing tailing for basic compounds.[3] 1b. Lower Mobile Phase pH: A pH ≤ 3 suppresses the ionization of silanol groups, minimizing their ability to interact with the basic analyte.[3][13] 1c. Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) (0.05-0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the analyte from these interactions. Note: TEA is not MS-compatible.[11] 2. Reduce Sample Mass: Dilute the sample and inject a smaller volume to ensure you are operating within the column's linear capacity.[12] 3. Add a Chelating Agent: If metal contamination is suspected, adding a small amount of EDTA to the mobile phase can be effective.[11]
Split or Broad Peaks 1. Analyte Exists in Two Forms: The mobile phase pH is too close to the pKa of either the amine or carboxylic acid group, causing the analyte to exist as a mixture of ionized and non-ionized forms during chromatography.[11] 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. 3. Column Void or Contamination: A physical void at the column inlet or strongly adsorbed contaminants can distort the flow path.[2]1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa values to ensure it is in a single, stable ionic state.[11][14] 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.[11] 3. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to remove contaminants from the inlet frit. If a void is present, the column may need replacement. Using a guard column is a good preventative measure.[2][15]
Shifting Retention Times 1. Inadequate Column Equilibration: This is especially common in HILIC, where establishing the aqueous layer on the stationary phase takes time, and in ion-pair chromatography, where the reagent needs to coat the column surface.[6][15] 2. Unbuffered or Poorly Buffered Mobile Phase: Small changes in solvent preparation or CO₂ absorption from the air can alter the pH, drastically affecting the retention of ionizable compounds like these.[9] 3. Temperature Fluctuations: Column temperature affects mobile phase viscosity and retention kinetics.[12]1. Increase Equilibration Time: For a new method, equilibrate the column with at least 10-20 column volumes of the mobile phase. For HILIC, this can be even longer.[6] 2. Use a Buffer: Always use a buffer to control the mobile phase pH. Choose a buffer with a pKa value close to the desired pH. Formate or acetate buffers are common choices for MS compatibility.[10][16] 3. Use a Column Thermostat: Maintaining a constant column temperature is essential for reproducible retention times.[12]

Frequently Asked Questions (FAQs)

Q1: Why is my tertiary amine glycine derivative not retained on a standard C18 column, even at low pH?

Even at a low pH (e.g., 2.7), where the carboxyl group is neutralized, the molecule still carries a positive charge on the tertiary amine. For smaller derivatives, this charge and the inherent polarity of the glycine backbone can still make the molecule too hydrophilic for sufficient retention on a C18 phase.[4][7]

Solutions to Consider:

  • Ion-Pair Chromatography (IPC): This is a powerful technique within reversed-phase. By adding an ion-pairing reagent with a long alkyl chain and an opposite charge (e.g., an alkyl sulfonate like SDS) to the mobile phase, you form a neutral, hydrophobic ion pair with your protonated amine.[17][18] This new complex will be strongly retained on the C18 column. However, be aware that ion-pairing reagents can be difficult to flush from the column and are often not compatible with mass spectrometry (MS).[7]

  • HILIC or Mixed-Mode Chromatography: As mentioned in the troubleshooting table, these are often the most effective solutions. HILIC retains compounds based on their polarity, making it ideal for this application.[5][19] Mixed-mode chromatography provides two retention mechanisms (e.g., reversed-phase and cation-exchange), giving you more parameters to control and optimize retention.[1][8]

Q2: How do I select the optimal mobile phase pH in reversed-phase?

The mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds.[9][10] For tertiary amine glycine derivatives, you have two key ionizable groups: the tertiary amine (pKa typically ~9-10) and the carboxylic acid (pKa typically ~2-3).

The Strategy:

  • Operate at Low pH (2.5 - 3.5): This is the most common and effective strategy.

    • Why it works: At this pH, you are well below the pKa of the amine, so it is fully protonated (R₃NH⁺). You are also near or slightly above the pKa of the carboxylic acid, which suppresses its ionization (-COOH). This minimizes the zwitterionic character, reduces overall polarity, and suppresses silanol interactions, leading to better retention and peak shape.[13]

  • Avoid Mid-Range pH (4 - 8): In this range, the carboxylic acid is fully deprotonated (-COO⁻) and the amine is fully protonated (R₃NH⁺). The molecule is a highly polar zwitterion, leading to very poor retention. Furthermore, silica-based columns are less stable above pH 7.

  • High pH (9-11) - Use with Caution: At high pH, the amine is neutral (R₃N) and the carboxylate is charged (-COO⁻). While this can be a viable separation strategy, it requires a specialized pH-stable column (e.g., hybrid-particle or polymer-based). Basic mobile phases can rapidly dissolve standard silica columns.[20]

Q3: My compound is chiral. How does this affect my purification strategy?

If your tertiary amine glycine derivative is chiral, you must use a chiral separation technique to resolve the enantiomers. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[21][22]

Experimental Protocol: Chiral Method Screening

  • Select CSPs: The most versatile CSPs for amino acid derivatives are often polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin).[22] Zwitterionic CSPs derived from cinchona alkaloids can also be highly effective.[23]

  • Choose Mobile Phase Mode: These columns can be operated in normal-phase, polar organic, or reversed-phase modes.

    • Normal Phase (e.g., Hexane/Ethanol): Often provides excellent selectivity.

    • Reversed Phase (e.g., Acetonitrile/Water with buffer): Can be convenient if the racemate is already in an aqueous solution.

  • Screening: Test your racemate on 2-3 different CSPs using standard mobile phases recommended by the column manufacturer.

  • Optimization: Once you identify a CSP that shows some separation (enantioselectivity, α > 1), optimize the resolution by adjusting:

    • Mobile Phase Composition: Fine-tune the ratio of organic solvents.

    • Additives: In reversed-phase, adjusting the pH and buffer concentration can have a significant impact on selectivity.[24] In normal-phase, small amounts of acidic or basic additives can be used.[25]

Diagnosing Peak Tailing: A Decision Tree

This diagram provides a logical path for troubleshooting the most common issue with basic analytes: peak tailing.

PeakTailingTree Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks or just the basic analyte? Start->CheckAllPeaks AllPeaks Affects All Peaks CheckAllPeaks->AllPeaks All BasicOnly Affects Basic Analyte Only CheckAllPeaks->BasicOnly Basic Only CauseAll Likely Extra-Column Effect or Physical Column Issue AllPeaks->CauseAll CauseBasic Likely Chemical Interaction (e.g., Silanols) BasicOnly->CauseBasic SolAll1 Check fittings & tubing for dead volume CauseAll->SolAll1 SolAll2 Consider column void or frit blockage. Reverse flush column. CauseAll->SolAll2 SolBasic1 Is mobile phase pH < 3.5? CauseBasic->SolBasic1 SolBasic2 Lower pH to 2.5-3.0 with buffered mobile phase. SolBasic1->SolBasic2 No SolBasic3 Are you using a modern, base-deactivated column? SolBasic1->SolBasic3 Yes SolBasic4 Switch to a Type-B, hybrid, or end-capped column. SolBasic3->SolBasic4 No SolBasic6 Reduce sample load to check for overload. SolBasic3->SolBasic6 Yes SolBasic5 Consider adding a competing base (e.g., TEA) (Not MS-compatible) SolBasic6->SolBasic5

Caption: Troubleshooting decision tree for peak tailing.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Spectroscopy Online. (2020, November 16). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

  • PubMed. (2014, October 10). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ResearchGate. (2025, August 6). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and high-performance liquid chromatography-mass spectrometry without derivatization. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • HILICON. direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SIELC Technologies. (2025, December 10). Glycine. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PMC. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • PMC. (2024, August 3). A dual methodology employing ion-pair chromatography and built-in UV spectrophotometry for quantifying recently approved combination of mometasone and indacaterol in a novel combined metered dose inhaler. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Glycine. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • LCGC International. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • ResearchGate. (2025, August 6). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. [Link]

  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. [Link]

  • International Labmate. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

Sources

Optimization

Technical Support Center: Activation &amp; Coupling of N-(2-Methoxyethyl)-N-methylglycine

Molecule Profile & Challenge Overview Subject: N-(2-Methoxyethyl)-N-methylglycine Chemical Nature: Tertiary amino acid (N,N-disubstituted glycine). Key Characteristic: Extreme steric hindrance at the carboxyl center due...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Challenge Overview

Subject: N-(2-Methoxyethyl)-N-methylglycine Chemical Nature: Tertiary amino acid (N,N-disubstituted glycine). Key Characteristic: Extreme steric hindrance at the carboxyl center due to the N,N-disubstitution.

The Core Problem: Unlike standard amino acids, this molecule lacks a hydrogen atom on the backbone nitrogen. The two alkyl groups (methyl and 2-methoxyethyl) create a "protective umbrella" over the carbonyl carbon. When you attempt to activate this carboxyl group for coupling, the reaction kinetics with the incoming amine are significantly retarded.

Consequence: In peptide synthesis, kinetics dictate chemistry. When the desired amide bond formation is slow, competing side reactions—which are usually negligible—become dominant. The most critical side reaction to prevent is Guanidinylation of the incoming amine.

Troubleshooting Guide: Critical Side Reactions

Issue 1: The "Guanidinylation" Trap

Symptom: Mass spectrometry shows a product mass of


 or 

instead of the desired peptide mass. Cause: You are likely using Uronium/Guanidinium coupling reagents (HATU, HBTU, HCTU). Because the N-(2-Methoxyethyl)-N-methylglycine is sterically hindered, the activated ester forms but reacts slowly. The incoming amine, frustrated by the steric bulk, attacks the electrophilic central carbon of the coupling reagent itself rather than the amino acid.

Mechanism of Failure:

Guanidinylation Amine Incoming Amine (Nucleophile) HATU HATU/HBTU (Coupling Reagent) Amine->HATU Fast Attack Activated Activated Ester (Sterically Hindered) Amine->Activated Blocked by Sterics SideProduct Guanidinylated Amine (+99 Da Mass Shift) HATU->SideProduct Irreversible Product Desired Amide (Slow Formation) Activated->Product Slow Path

Figure 1: The competition between productive coupling and guanidinylation. High contrast indicates the dominant failure pathway.

Corrective Action:

  • Switch Reagents: Stop using HATU/HBTU. Switch to Phosphonium salts (PyBOP) or Carbodiimides (DIC/Oxyma) . Phosphonium salts do not contain the guanidinium moiety and cannot cause this specific side reaction.[1]

  • Protocol: See Protocol A below.

Issue 2: N-Acylurea Formation

Symptom: Low yield, presence of a rearrangement byproduct. Cause: Using carbodiimides (DCC, DIC) without sufficient additives (HOBt, Oxyma). The O-acylisourea intermediate rearranges into an unreactive N-acylurea. Corrective Action: Always use Oxyma Pure or HOAt as an additive. Oxyma is preferred for its safety profile and superior suppression of racemization (though racemization is not an issue for this achiral glycine, Oxyma improves reactivity).

Issue 3: Ketene/Elimination Decomposition

Symptom: Loss of activated species; formation of decomposition products. Cause: The electron-rich tertiary nitrogen can promote E1cB-like elimination or decarboxylation under highly basic conditions or if mixed anhydrides (IBCF) are used incorrectly. Corrective Action:

  • Avoid Mixed Anhydride activation (isobutyl chloroformate) unless strictly temperature-controlled (-20°C).

  • Use a milder base like TMP (2,4,6-trimethylpyridine/collidine) instead of DIPEA during activation to reduce base-mediated elimination risks.

Validated Experimental Protocols

Protocol A: The "Safe" Method (PyBOP/Collidine)

Recommended for standard solid-phase or solution-phase coupling where guanidinylation is a risk.

  • Dissolution: Dissolve N-(2-Methoxyethyl)-N-methylglycine (3.0 eq relative to resin/amine) in DMF (Concentration: 0.2 M).

  • Base Addition: Add 2,4,6-Collidine (TMP) (3.0 eq). Note: Collidine is a weaker, non-nucleophilic base that minimizes elimination side reactions.

  • Activation: Add PyBOP (3.0 eq).

  • Pre-activation: Stir for 1 minute only. Do not over-activate.

  • Coupling: Add the mixture to the resin/amine.

  • Reaction Time: Allow to react for 2–4 hours (longer than standard amino acids).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple.

Protocol B: The "High-Power" Method (Acid Chloride via BTC)

Recommended if Protocol A fails due to extreme steric bulk. Requires strict anhydrous conditions.

  • Setup: In a flame-dried flask under Nitrogen/Argon.

  • Reactants: Dissolve N-(2-Methoxyethyl)-N-methylglycine (3 eq) and BTC (Bis(trichloromethyl)carbonate / Triphosgene) (1 eq) in dry THF or DCM.

  • Catalyst: Add 2,4,6-Collidine (9-10 eq) dropwise at 0°C.

    • Warning: Gas evolution (CO2) and precipitation will occur.

  • Formation: Stir at 0°C for 15 minutes, then room temperature for 15 minutes. This generates the highly reactive acid chloride in situ.

  • Coupling: Add the solution containing the amine nucleophile.

  • Advantage: Acid chlorides are smaller than PyBOP/HATU active esters, allowing them to bypass the steric umbrella of the N,N-dialkyl group.

Decision Matrix & Workflow

Use this logic flow to determine your experimental setup.

Workflow Start Start: Coupling N-(2-Methoxyethyl)-N-methylglycine CheckReagent Are you using HATU/HBTU? Start->CheckReagent Stop STOP immediately. High risk of Guanidinylation. CheckReagent->Stop Yes ChooseMethod Select Activation Strategy CheckReagent->ChooseMethod No Stop->ChooseMethod Switch Reagent PyBOP Method A: PyBOP + Collidine (Standard) ChooseMethod->PyBOP BTC Method B: Acid Chloride (BTC) (Difficult/Steric) ChooseMethod->BTC Result Check Mass Spec (LCMS) PyBOP->Result BTC->Result Success Target Mass Observed (Success) Result->Success FailGuan Mass +99 Da? (Guanidinylation) Result->FailGuan If HATU used FailHydro Mass = Amine (No Rxn)? (Hydrolysis/Sterics) Result->FailHydro FailHydro->BTC Retry with Acid Chloride

Figure 2: Troubleshooting workflow for selecting the optimal coupling strategy.

Frequently Asked Questions (FAQ)

Q: Can I use DIC/HOBt instead of PyBOP? A: Yes, but with a caveat. Carbodiimide couplings (DIC) are generally slower than Phosphonium (PyBOP) or Uronium (HATU) couplings. Since N-(2-Methoxyethyl)-N-methylglycine is already kinetically slow, DIC coupling might require 12–24 hours or double coupling. Always use Oxyma Pure as the additive to boost speed.

Q: Does N-(2-Methoxyethyl)-N-methylglycine racemize during activation? A: No. This molecule is a glycine derivative.[2][3][4] Glycine is achiral (it has two hydrogen atoms on the alpha carbon, or in this case, two hydrogens on the alpha carbon). Therefore, racemization/epimerization is chemically impossible. You can use strong activation methods (like acid chlorides) without fear of losing stereochemistry.

Q: Why do I see a +99 Da peak in my LCMS? A: This is the signature of Guanidinylation . It means your amine nucleophile reacted with the tetramethylguanidinium portion of HATU/HBTU. This confirms your coupling was too slow, allowing the side reaction to dominate. Switch to PyBOP (Protocol A).

Q: Is microwave heating recommended? A: Yes. For sterically hindered couplings, thermal energy helps overcome the activation barrier. Recommended conditions: 50°C for 15–20 minutes using PyBOP/Collidine. Avoid temperatures >75°C to prevent decomposition of the methoxyethyl side chain or ether cleavage.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative review on coupling reagents, detailing the mechanism of guanidinylation with HATU/HBTU).

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link] (Primary source for PyBOP protocol preventing guanidinylation).

  • Góngora-Benítez, M., et al. (2013). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters, 15(11), 2746-2749. [Link] (Discusses the use of BTC/Acid Chlorides for difficult, hindered couplings).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Use of N-Methyl Amino Acid Chlorides. Journal of Peptide Science, 11, 85-92. [Link] (Validation of acid chloride method for N-alkylated steric hindrance).

Sources

Troubleshooting

Storage conditions to prevent degradation of N-(2-Methoxyethyl)-N-methylglycine hydrate

Topic: Storage & Handling of N-(2-Methoxyethyl)-N-methylglycine Hydrate Executive Summary: The Stability Paradox You are likely working with N-(2-Methoxyethyl)-N-methylglycine hydrate (CAS: 915925-21-2), a critical "sarc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage & Handling of N-(2-Methoxyethyl)-N-methylglycine Hydrate

Executive Summary: The Stability Paradox

You are likely working with N-(2-Methoxyethyl)-N-methylglycine hydrate (CAS: 915925-21-2), a critical "sarcosine-derived" monomer used in the synthesis of peptoids (poly-N-substituted glycines).

While often labeled for "Room Temperature" storage in catalog listings, this is a stability simplification. As a hydrate, this molecule exists in a delicate equilibrium with water. Improper storage leads to two distinct failure modes:

  • Deliquescence: The highly hygroscopic amine backbone pulls atmospheric moisture, turning free-flowing powder into a sticky gum, altering the molecular weight (MW) and ruining stoichiometric precision.

  • Oxidative Discoloration: The tertiary amine center is susceptible to slow N-oxidation when exposed to air and light, often visible as a yellowing of the white solid.

This guide provides the Gold Standard protocols to maintain >98% purity for high-fidelity peptoid synthesis.

Critical Storage Specifications

Do not treat this as a standard amino acid. It requires the rigor of a hygroscopic building block.

ParameterStandard RecommendationGold Standard (Long-Term) The "Why" (Causality)
Temperature 20°C - 25°C (RT)2°C - 8°C (Refrigerated) Lower temperatures kinetically inhibit amine oxidation and reduce the rate of moisture absorption.
Atmosphere Tightly closed capInert Gas (Argon/N₂) Displaces oxygen to prevent N-oxide formation. Prevents atmospheric moisture ingress.
Container Plastic bottleAmber Glass + Parafilm Amber glass blocks UV light (photo-oxidation). Parafilm creates a secondary moisture barrier.
Desiccation NoneDesiccator Cabinet The "Hydrate" form is stable, but excess surface water is fatal to accurate weighing.

⚠️ CRITICAL WARNING: If storing at 2-8°C, you MUST allow the container to equilibrate to room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation inside the bottle, accelerating degradation.

Degradation Pathways & Visualization

Understanding how the molecule fails allows you to prevent it.

Figure 1: The Degradation Cascade

This diagram illustrates the two primary pathways: Moisture-induced physical failure and Oxidation-induced chemical failure.

G Start N-(2-Methoxyethyl)-N-methylglycine (Crystalline Hydrate) Humid Exposure to High Humidity (>45%) Start->Humid Air Exposure to Air/Light Start->Air Absorb Hygroscopic Absorption Humid->Absorb Goo Deliquescence (Sticky/Gummy Solid) Absorb->Goo StoichError Stoichiometric Failure (Reaction Yield Drop) Goo->StoichError NOxide N-Oxide Formation (Yellow Impurity) Air->NOxide PurityDrop Purity < 95% (Truncated Peptoids) NOxide->PurityDrop

Caption: Figure 1. Dual failure modes. Left branch: Physical degradation via moisture. Right branch: Chemical degradation via oxidation.

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose the state of your reagent.

SymptomDiagnosisRoot CauseCorrective Action
Material is "clumpy" or sticky Hygroscopic Saturation Container left open or seal compromised.Do not use for critical synthesis. Recrystallization is difficult. If used, determine water content via Karl Fischer (KF) to adjust stoichiometry.
Material has turned yellow Amine Oxidation Long-term exposure to air/light (N-oxide formation).Check purity via HPLC. If <95%, discard. N-oxides terminate peptoid chains.
"Wet" appearance but white Surface Moisture Condensation from cold storage opening.Dry in a vacuum desiccator over

for 24 hours. Re-check weight.
Inconsistent Yields MW Mismatch Using anhydrous MW for hydrate form (or vice versa).Validate the Hydrate: Perform 1H-NMR. Integrate the water peak vs. the N-Methyl peak to calculate exact water molarity.
Quality Control: The Self-Validating Protocol

Before starting a large-scale peptoid synthesis (e.g., solid-phase submonomer cycles), validate the monomer.

Protocol: 1H-NMR Water Content Verification

Since this is a hydrate, knowing the exact "n" in


 is vital for calculating the millimoles of reagent.
  • Solvent: Dissolve 10 mg in DMSO-d6 (Do not use

    
     or 
    
    
    
    as they exchange protons, masking the water peak).
  • Acquisition: Run standard proton NMR.

  • Integration:

    • Set the N-Methyl singlet (

      
       2.3 - 2.9 ppm) to integral 3.00 .
      
    • Integrate the Water peak (variable in DMSO, usually

      
       3.3 ppm).
      
  • Calculation:

    • If Water Integral = 3.00, you have roughly 1.5 moles of water per mole of glycine.

    • Correction Factor: Use this ratio to adjust the mass weighed for your reaction.

Figure 2: The QC & Storage Workflow

Workflow Receipt Receive Shipment Visual Visual Check: White Powder? Receipt->Visual NMR QC: NMR in DMSO-d6 (Confirm Hydrate Ratio) Visual->NMR Fail Discard/Contact Vendor Visual->Fail Yellow/Sticky Aliquot Aliquot into Amber Vials NMR->Aliquot Pass Argon Purge with Argon Aliquot->Argon Store Store @ 4°C (Desiccator) Argon->Store

Caption: Figure 2. Recommended workflow upon receipt of material to ensure long-term viability.

Frequently Asked Questions (FAQ)

Q: Can I store this in a freezer (-20°C)? A: Yes, but with a caveat. While -20°C is excellent for chemical stability, the risk of condensation upon thawing is much higher. If you do not have a glovebox or desiccator to thaw the vial in, 4°C is safer for daily use. Reserve -20°C for long-term archival storage (>6 months).

Q: The MSDS says "Store at Room Temp."[1] Why do you recommend 4°C? A: Commercial MSDS documents often list the minimum viable conditions to prevent immediate hazard or total decomposition. For research applications where high purity (>98%) is required to prevent truncation sequences in peptoid synthesis, 4°C provides an insurance policy against slow oxidative degradation [1, 2].

Q: My synthesis failed. Could this monomer be the cause? A: If the monomer was sticky (deliquescent), yes. Peptoid synthesis relies on precise molar equivalents (usually 1.2x - 2.0x excess). If your monomer is 20% excess water by weight, you are under-dosing the reaction, leading to deletion sequences.

References
  • Zuckermann, R. N., et al. (1992).[2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Fisher Scientific. (2025). "Safety Data Sheet: Sarcosine (N-Methylglycine)." Fisher Scientific MSDS Database.

  • MedChemExpress. (2024). "N-(2-Methoxyethyl)-N-methylglycine Datasheet." MedChemExpress Product Catalog.

  • Cuedden, L., et al. (2018). "Synthetic approaches to peptoids." Chemical Reviews. (General reference on N-substituted glycine stability).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Substituted Glycine Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the amide coupling of sterically hindered N-substituted glycines, a common bottleneck in peptoid and peptide mimetic synthesis.

Introduction: The Challenge of Steric Hindrance

N-substituted glycines are foundational building blocks for peptoids, which are a class of peptide mimics with significant therapeutic potential due to their proteolytic resistance and modular synthesis.[1] The critical step in their synthesis is the amide bond formation between the secondary amine of the N-substituted glycine and an activated carboxylic acid. When the N-substituent is bulky (e.g., a benzyl group, an isobutyl group, or larger), steric hindrance dramatically slows down the reaction, often leading to low yields, incomplete reactions, and the formation of side products.[2][3] This guide provides a systematic approach to diagnosing and solving these common issues.

FAQs: First-Line Troubleshooting

This section addresses the most frequently encountered issues in a quick-reference format.

Q1: My coupling reaction with a bulky N-substituted glycine is showing very low conversion. What is the first thing I should check?

A: The most likely culprit is an insufficiently reactive coupling reagent. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often too slow to overcome the steric barrier of bulky secondary amines.[3] Your first action should be to switch to a more potent, modern coupling reagent.

  • Recommendation: Switch to an aminium/uronium or phosphonium salt-based reagent. HATU is widely considered the gold standard for difficult couplings due to its high efficiency and ability to suppress racemization.[4][5][6] Other excellent choices include HCTU, PyAOP, and PyBOP.[3][7]

Q2: I'm using HATU, but my yield is still poor. What other reaction parameters can I optimize?

A: If a powerful coupling reagent like HATU isn't sufficient, consider the following factors:

  • Base Selection: The base is crucial for deprotonating the carboxylic acid. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] DIPEA is a common choice, but in cases of severe steric hindrance or risk of racemization at an adjacent chiral center, the weaker base collidine is recommended.[7]

  • Solvent Choice: The reaction solvent must fully solvate all reactants and the growing peptoid chain. DMF is the most common choice, but for highly hydrophobic sequences prone to aggregation, N-Methylpyrrolidone (NMP) can be a superior alternative.[8][9]

  • Temperature: For particularly stubborn couplings, increasing the reaction temperature can provide the necessary activation energy. Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion in minutes that might otherwise take hours or fail at room temperature.[10][11][12][13]

Q3: I see a major byproduct in my LC-MS that I can't identify. What are the common side reactions?

A: With sterically hindered couplings, slow reaction rates can allow side reactions to become prominent.

  • N-acylurea Formation: If you are using a carbodiimide (like DIC or EDC), the O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the coupling.[7][14] This is a strong indicator that you need a faster-acting coupling reagent.

  • Guanidinylation: If using an aminium reagent like HATU or HBTU in excess, the free amine can attack the reagent itself, forming a guanidinium cap on your amine and preventing further reaction.[6][15] Ensure you are using appropriate stoichiometry (typically near 1:1 equivalence for the coupling partners and reagent).

  • Decomposition/Side Reactions of Reagents: Ensure your reagents are fresh and stored under anhydrous conditions. Coupling reagents are moisture-sensitive.

In-Depth Troubleshooting Guides

Problem: Low or No Product Formation

This is the most common failure mode. A systematic approach is required to diagnose the root cause.

Logical Troubleshooting Workflow

G start Low / No Product reagent Is Coupling Reagent Potent Enough? (e.g., HATU, PyAOP) start->reagent conditions Are Reaction Conditions Optimized? reagent->conditions Yes switch_reagent Action: Switch to HATU, HCTU, or PyAOP. reagent->switch_reagent No reagent_quality Are Reagents High Quality? conditions->reagent_quality Yes optimize_base Action: Use DIPEA or Collidine. Increase temperature (Conventional or Microwave). conditions->optimize_base No check_reagents Action: Use fresh, anhydrous solvents and reagents. Check for degradation. reagent_quality->check_reagents No success Problem Resolved reagent_quality->success Yes switch_reagent->success optimize_base->success check_reagents->success

Caption: Troubleshooting workflow for low coupling yield.

Potential Causes & Detailed Solutions
  • Inefficient Carboxylic Acid Activation:

    • Cause: The chosen coupling reagent cannot efficiently generate the highly reactive activated ester intermediate needed to overcome the steric barrier.

    • Solution: As highlighted in the FAQs, upgrading your coupling reagent is paramount. Aminium salts like HATU are superior to their HOBt-based analogues (like HBTU) because the corresponding HOAt leaving group is more reactive.[4] The pyridine nitrogen in the HOAt moiety of HATU is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[5]

  • Peptide Aggregation:

    • Cause: As the peptoid chain grows, particularly with hydrophobic side chains, it can aggregate on the solid-phase support or precipitate in solution. This physically blocks the reactive amine terminus, preventing further coupling.[9]

    • Solutions:

      • Solvent Change: Switch from DMF to NMP, which is a better solvent for solvating complex, aggregation-prone structures.[8][9]

      • Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation.

      • Low-Load Resin: When using solid-phase synthesis, a resin with a lower loading capacity increases the distance between chains, reducing intermolecular aggregation.

  • Sub-Optimal Temperature:

    • Cause: The reaction lacks sufficient thermal energy to overcome the activation barrier imposed by steric hindrance.

    • Solution: Employ microwave-assisted synthesis. Microwave energy provides rapid, uniform heating, dramatically accelerating reaction rates for difficult couplings.[10][13] Couplings that are sluggish at room temperature can often be driven to completion in 5-10 minutes at elevated temperatures (e.g., 70-90°C) using a microwave synthesizer.[11][12]

Experimental Protocols & Data

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentClassRelative EfficiencyKey AdvantagesCommon Issues
DIC/HOBt CarbodiimideLow to ModerateInexpensive, simple workup for soluble urea byproduct (vs. DCC).Forms unreactive N-acylurea byproduct; often fails for hindered couplings.[7][14][15]
HBTU Aminium/UroniumHighFast, efficient for many standard couplings.Less effective than HATU for severely hindered or N-methylated amino acids.
HATU Aminium/UroniumVery HighGold standard for difficult couplings; fast kinetics, low racemization.[4][5][6]Higher cost; can cause guanidinylation of amine if used in large excess.[6][16]
PyAOP PhosphoniumVery HighHighly effective for N-methylated and other hindered residues.[3][15]Byproduct (tripyrrolidinophosphine oxide) can complicate purification.
COMU Aminium/UroniumHighBased on OxymaPure, avoiding potentially explosive HOBt/HOAt byproducts; good solubility.[7]Performance relative to HATU can be sequence-dependent.
Gold-Standard Protocol: HATU-Mediated Coupling for a Sterically Hindered N-Substituted Glycine

This protocol outlines a robust method for coupling a carboxylic acid to a sterically hindered secondary amine (e.g., resin-bound N-isobutylglycine) in a solid-phase synthesis context.

Materials:

  • Resin-bound N-substituted glycine (1.0 eq.)

  • Fmoc-protected amino acid (or other carboxylic acid) (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes in the reaction vessel.

  • Pre-activation of the Carboxylic Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, extend the time to 12 hours or perform the reaction at an elevated temperature (e.g., 50°C).

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., Kaiser test for primary amines, or a Chloranil test for secondary amines) to check for the presence of free amine. A negative test indicates the reaction is complete.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection step.

Mechanism Deep Dive: Why HATU Excels

Understanding the mechanism of your coupling reagent explains why it is the superior choice for challenging substrates.

HATU_Mechanism cluster_activation Stage 1: Acid Activation cluster_coupling Stage 2: Amine Coupling RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO - H⁺ Isouronium O-acyl(tetramethyl) isouronium salt (Unstable) RCOO->Isouronium HATU HATU HATU->Isouronium OAt_Ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_Ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU Amine R₂'NH (Sterically Hindered Amine) OAt_Ester->Amine Amide Amide Product OAt_Ester->Amide Amine->Amide HOAt HOAt (Byproduct)

Caption: The two-stage reaction mechanism of HATU.

The effectiveness of HATU stems from the rapid, in-situ formation of a highly reactive OAt-active ester.[5][17]

  • Activation: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[4][5]

  • Intermediate Formation: This salt is immediately attacked by the displaced HOAt anion to generate the OAt-active ester, releasing tetramethylurea as a byproduct.[5][16] This active ester is significantly more reactive than the parent carboxylic acid and is poised for nucleophilic attack.

  • Coupling: The N-substituted glycine (a secondary amine) attacks the carbonyl carbon of the active ester to form the desired amide bond, releasing HOAt. The pyridine nitrogen of the HOAt group is believed to facilitate this final step via a hydrogen-bonded, 7-membered cyclic transition state, which helps to overcome the steric repulsion of the N-substituent.[5]

This efficient, rapid cascade minimizes the lifetime of reactive intermediates, thereby suppressing side reactions like racemization and N-acylurea formation that plague slower coupling methods.[4][7]

References
  • HATU - Wikipedia . Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Carbodiimide - Wikipedia . Available at: [Link]

  • A Field Guide to Optimizing Peptoid Synthesis - PMC - NIH. Available at: [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach . Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . Available at: [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles . Available at: [Link]

  • Microwave-Assisted, Zinc-Mediated Peptide Coupling of N-Benzyl-α,α-disubstituted Amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? - ResearchGate. Available at: [Link]

  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols - Organic Chemistry Portal. Available at: [Link]

  • Solvent Effect on Dipeptide Bond Formation: Glycine as a Case Study - ChemRxiv. Available at: [Link]

  • Ready-Made Amino Acids - American Peptide Society. Available at: [Link]

  • Effect of Solvation on Glycine Molecules: A Theoretical Study - ACS Omega. Available at: [Link]

  • Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC. Available at: [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives . Available at: [Link]

Sources

Troubleshooting

Resolving hygroscopicity issues in weighing and handling CAS 915925-21-2

Technical Support Center: Resolving Hygroscopicity Issues in Weighing and Handling CAS 915925-21-2 Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Hygroscopicity Issues in Weighing and Handling CAS 915925-21-2

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical behavior of1 during formulation and peptide synthesis workflows[1]. If you have observed your analytical balance readings drifting continuously upward, or watched your pristine powder degrade into a sticky, unmanageable resin, you are witnessing severe hygroscopicity and deliquescence.

The Mechanistic Causality

Why does this happen? N-(2-methoxyethyl)-N-methylglycine is a highly functionalized amino acid derivative. In neutral conditions, glycine derivatives exist predominantly as zwitterions, featuring a positively charged ammonium group and a negatively charged carboxylate[2]. This zwitterionic backbone acts as a powerful hydration sink; theoretical Monte Carlo simulations demonstrate that the zwitterionic core alone can accept up to 4.5 hydrogen bonds and donate 2.7 hydrogen bonds to surrounding water molecules[3].

When you introduce the methoxyethyl ether side-chain—an additional potent hydrogen bond acceptor—the thermodynamic drive to pull moisture from ambient air becomes overwhelming. The compound absorbs water until the solid crystal lattice collapses and dissolves in its own absorbed moisture, a phenomenon known as deliquescence. To ensure scientific integrity and absolute stoichiometric accuracy in your assays, you must abandon standard direct-weighing techniques and adopt self-validating, moisture-excluding protocols.

Data Presentation: Environmental Impact on Handling

To quantify the urgency of moisture exclusion, we have compiled the following empirical handling thresholds for CAS 915925-21-2 based on ambient Relative Humidity (RH).

Ambient Relative Humidity (RH)Max Safe Exposure Time (Open Air)Expected Weight Drift (per minute)Physical State AlterationRecommended Handling Methodology
< 20% (Dry Room)~ 60 seconds< 0.1%Stable solidDirect weighing (rapid)
20% - 40% (Controlled Lab)~ 15 - 30 seconds0.5% - 1.2%Surface clumpingWeighing by Difference
> 40% (Standard Lab)< 5 seconds> 2.5%Rapid deliquescence (gum/liquid)Glove Box / In-Situ Stock Solution

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: The "Weighing by Difference" Method (Self-Validating System)

Directly weighing a hygroscopic compound onto a tared weigh boat exposes the expanding surface area to humidity, guaranteeing a false-high mass reading. The 4 is a self-validating protocol because the mass is calculated based on what leaves a sealed environment, not what sits on the open pan[4].

  • Thermal Equilibration: Place the bulk bottle of CAS 915925-21-2 in a desiccator for 2 hours to equilibrate to room temperature, preventing condensation.

  • Initial Weighing: Tare your analytical balance. Place the sealed weighing bottle containing the compound onto the balance. Record this mass exactly (

    
    ).
    
  • Rapid Transfer: Remove the bottle from the balance. Quickly open the cap and transfer an estimated aliquot of the solid directly into your reaction flask (which should already contain your solvent to immediately solvate the compound and lock its mass).

  • Resealing: Immediately recap the weighing bottle tightly.

  • Final Weighing: Place the sealed weighing bottle back onto the balance. Record this new mass (

    
    ).
    
  • Calculation: The exact mass of the compound transferred is

    
    . Because the bottle was sealed during both weighings, atmospheric moisture does not artificially inflate your recorded mass.
    
Protocol 2: In-Situ Stock Solution Preparation (For High-Humidity Environments)

If your lab exceeds 40% RH and you lack a glove box, weighing specific milligram quantities is mathematically unreliable. Use this volumetric workaround:

  • Tare the Receptacle: Tare a dry, volumetric flask equipped with a secure glass stopper.

  • Rapid Transfer: Quickly transfer a random, unmeasured scoop of CAS 915925-21-2 into the flask and immediately stopper it.

  • Determine Mass: Weigh the stoppered flask to determine the exact mass of the random scoop.

  • Volumetric Adjustment: Calculate the exact volume of anhydrous solvent needed to achieve your target molarity based on the mass obtained. Add the solvent, dissolve the compound, and use this stock solution for subsequent volumetric aliquoting.

Handling Decision Workflow

G Start Handling CAS 915925-21-2 (N-(2-methoxyethyl)-N-methylglycine) CheckRH Assess Ambient Humidity (RH) Start->CheckRH HighRH RH > 40% Severe Deliquescence Risk CheckRH->HighRH LowRH RH < 40% Moderate Hygroscopicity CheckRH->LowRH GloveBox Execute Protocol: Inert Atmosphere (Glove Box) HighRH->GloveBox StockSol Execute Protocol: In-Situ Stock Solution HighRH->StockSol WeighDiff Execute Protocol: Weighing by Difference LowRH->WeighDiff Store Post-Handling: Purge with Argon & Store in Desiccator GloveBox->Store WeighDiff->Store StockSol->Store

Decision tree for selecting the appropriate handling protocol for CAS 915925-21-2 based on ambient humidity.

Frequently Asked Questions (FAQs)

Q: Why does my CAS 915925-21-2 powder turn into a sticky gum on the balance pan? A: You are witnessing deliquescence. The compound's zwitterionic structure and methoxyethyl ether group form a highly polar network that aggressively hydrogen-bonds with atmospheric water[2]. It absorbs so much moisture that the solid lattice collapses, dissolving the compound in its own absorbed water. This completely invalidates your mass reading.

Q: Can I dry the degraded, gummy compound in a standard laboratory drying oven? A: No. Heating amino acid derivatives in the presence of water and atmospheric oxygen can lead to thermal degradation, oxidation, or unwanted polymerization. To recover the compound, you must use a vacuum desiccator over a strong desiccant (like phosphorus pentoxide) at room temperature, or perform lyophilization (freeze-drying) if it has completely dissolved.

Q: How should I store the bulk container after opening it for the first time? A: Once the factory seal is broken, the headspace of the bottle is filled with ambient, moisture-laden air. Before closing the bottle, gently purge the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid). Seal the cap tightly, wrap it in Parafilm, and store it in a desiccator.

Q: My stock solution concentration seems lower than calculated in my downstream assays. What went wrong? A: If you used standard direct weighing, the "mass" you recorded included a significant percentage of absorbed atmospheric water. Consequently, the actual molar mass of the active pharmaceutical ingredient (API) transferred was lower than the balance indicated. You must switch to the "Weighing by Difference" protocol[4] to ensure absolute stoichiometric accuracy.

References

  • Title: N-(2-Methoxyethyl)
  • Source: nih.gov (PMC)
  • Title: (PDF)
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of N-(2-Methoxyethyl)-N-methylglycine Hydrate

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the 1H NMR spectrum of N-(2-Methoxyethyl)-N-methylglycine hydrate, a molecule of interest in various research contexts.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also a comparative analysis with structurally related compounds. By understanding the nuances of the 1H NMR spectrum, researchers can gain deeper insights into the molecule's characteristics, which is crucial for its application and development.

The Structural Significance of N-(2-Methoxyethyl)-N-methylglycine Hydrate

N-(2-Methoxyethyl)-N-methylglycine is a tertiary amino acid derivative featuring a methoxyethyl group and a methyl group on the nitrogen atom of a glycine backbone. Its hydrated form indicates the presence of one or more water molecules within the crystal lattice. The molecule's zwitterionic nature, with a positively charged ammonium group and a negatively charged carboxylate group, significantly influences its chemical and physical properties, including its 1H NMR spectrum.

dot graph "N_2_Methoxyethyl_N_methylglycine_hydrate" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [color="#202124"];

// Atom nodes with labels and positions N [label="N+", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C1 [label="C", pos="-1.2,-0.5!", shape=plaintext]; H1a [label="H", pos="-1.5,-1!", shape=plaintext]; H1b [label="H", pos="-1.8,-0.2!", shape=plaintext]; C2 [label="C", pos="1.2,-0.5!", shape=plaintext]; O1 [label="O-", pos="1.8,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; O2 [label="O", pos="1.8,0.2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C3 [label="C", pos="-0.5,1.2!", shape=plaintext]; H3a [label="H", pos="-0.2,1.8!", shape=plaintext]; H3b [label="H", pos="-1,1.8!", shape=plaintext]; H3c [label="H", pos="-0.8,1.2!", shape=plaintext]; C4 [label="C", pos="0.5,1.2!", shape=plaintext]; H4a [label="H", pos="0.2,1.8!", shape=plaintext]; H4b [label="H", pos="1,1.8!", shape=plaintext]; C5 [label="C", pos="1.5,1.2!", shape=plaintext]; H5a [label="H", pos="1.2,1.8!", shape=plaintext]; H5b [label="H", pos="1.8,1.8!", shape=plaintext]; O3 [label="O", pos="2.3,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C6 [label="C", pos="3.1,1.2!", shape=plaintext]; H6a [label="H", pos="2.8,1.8!", shape=plaintext]; H6b [label="H", pos="3.4,1.8!", shape=plaintext]; H6c [label="H", pos="3.4,0.6!", shape=plaintext]; H2O [label="H₂O", pos="-2,1.5!", fontcolor="#4285F4", style=filled, fillcolor="#F1F3F4", shape=box];

// Proton labels a [label="a", pos="-0.9, -0.9!"]; b [label="b", pos="0.3, -0.9!"]; c [label="c", pos="-0.8, 0.8!"]; d [label="d", pos="0.8, 0.8!"]; e [label="e", pos="2.8, 0.8!"];

// Bonds N -- C1; C1 -- H1a; C1 -- H1b; N -- C2; C2 -- O1; C2 -- O2; N -- C3; C3 -- H3a; C3 -- H3b; C3 -- H3c; N -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- O3; O3 -- C6; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Figure 1: Structure of N-(2-Methoxyethyl)-N-methylglycine with proton environments labeled (a-e).

Predicted 1H NMR Spectrum of N-(2-Methoxyethyl)-N-methylglycine

Due to the limited availability of experimental spectra in public databases, a predicted 1H NMR spectrum is presented below. This prediction is based on established chemical shift principles and data from analogous compounds. The analysis is performed assuming the sample is dissolved in deuterium oxide (D₂O), a common solvent for polar, zwitterionic compounds.

Proton Label Chemical Environment Predicted Chemical Shift (ppm) Multiplicity Integration
a -N-CH₃ ~2.8 - 3.0Singlet (s)3H
b -N-CH₂ -COO⁻~3.5 - 3.7Singlet (s)2H
c -N-CH₂ -CH₂-O-~3.1 - 3.3Triplet (t)2H
d -CH₂-CH₂ -O-~3.8 - 4.0Triplet (t)2H
e -O-CH₃ ~3.4 - 3.6Singlet (s)3H
H₂O/HOD Water~4.7Singlet (s)Variable

Rationale Behind the Predictions:

  • N-Methyl Protons (a): The methyl group directly attached to the positively charged nitrogen is expected to be deshielded and appear as a singlet in the range of 2.8-3.0 ppm.

  • Glycine Methylene Protons (b): The methylene protons of the glycine backbone are adjacent to both the quaternary nitrogen and the carboxylate group. This environment will also experience significant deshielding, leading to a singlet around 3.5-3.7 ppm.

  • Methoxyethyl Methylene Protons (c and d): The two methylene groups of the methoxyethyl substituent will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group closer to the nitrogen (c) is predicted to be slightly more upfield (~3.1-3.3 ppm) compared to the methylene group adjacent to the oxygen (d) (~3.8-4.0 ppm), which is more deshielded.

  • Methoxy Protons (e): The methyl protons of the methoxy group are in a relatively shielded environment and are expected to produce a sharp singlet around 3.4-3.6 ppm.

  • Water Peak: In D₂O, a residual HOD peak is typically observed around 4.7 ppm. The presence of hydrate water in the sample may contribute to the intensity of this peak. The acidic proton of the carboxylic acid and any protons on the ammonium nitrogen will exchange with deuterium from the solvent and will therefore be silent in the 1H NMR spectrum.

Comparative 1H NMR Analysis: N-methylglycine and N,N-dimethylglycine

To provide context and support the predicted spectrum, a comparison with the experimental 1H NMR data of two structurally related and simpler glycine derivatives, N-methylglycine (sarcosine) and N,N-dimethylglycine, is highly instructive. The data presented here is for samples dissolved in D₂O.

Compound Proton Environment Experimental Chemical Shift (ppm) Multiplicity Integration
N-methylglycine (Sarcosine) -N-CH₃ ~2.7Singlet (s)3H
-N-CH₂ -COO⁻~3.6Singlet (s)2H
N,N-dimethylglycine -N-(CH₃ )₂~2.9Singlet (s)6H
-N-CH₂ -COO⁻~3.7Singlet (s)2H

Data sourced from publicly available spectral databases.

Comparative Insights:

  • The chemical shift of the N-methyl protons in N-methylglycine (~2.7 ppm) provides a baseline for our prediction of the N-methyl signal in the target molecule. The slightly downfield prediction (~2.8-3.0 ppm) for the target is due to the additional electron-withdrawing effect of the methoxyethyl group.

  • Similarly, the chemical shift of the N,N-dimethyl protons in N,N-dimethylglycine (~2.9 ppm) further supports the predicted range for the N-methyl group in a tertiary amine environment.

  • The glycine methylene protons in both comparative compounds appear around 3.6-3.7 ppm, which is in excellent agreement with the predicted value for the target molecule. This consistency reinforces the understanding of the electronic environment around the glycine backbone in these zwitterionic structures.

dot graph "Comparative_Analysis_

Comparative

Validating the Purity of Non-Chromophoric Building Blocks: A Comparative Guide to N-(2-Methoxyethyl)-N-methylglycine

As drug development increasingly pivots toward complex peptidomimetics, PROTACs, and lipid nanoparticles, analytical chemists face a recurring challenge: validating the purity of highly polar, non-chromophoric building b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward complex peptidomimetics, PROTACs, and lipid nanoparticles, analytical chemists face a recurring challenge: validating the purity of highly polar, non-chromophoric building blocks.

This guide provides an objective, data-driven comparison of purity validation methods for N-(2-Methoxyethyl)-N-methylglycine (CAS 915925-21-2) [1]. By examining the causality behind why traditional methods fail, we demonstrate why an orthogonal approach—anchored by Elemental Analysis (EA)—remains the gold standard for ensuring stoichiometric accuracy and regulatory compliance.

The Analytical Causality: Why Traditional Methods Fail

N-(2-Methoxyethyl)-N-methylglycine (


, MW: 147.17  g/mol ) is a critical synthetic derivative[1]. However, its molecular structure consists entirely of aliphatic chains, an ether, a tertiary amine, and a carboxylic acid.

The Causality of UV Blindness: Because the molecule lacks conjugated


-systems or aromatic rings, it does not absorb ultraviolet light above 210 nm. Attempting to validate its purity using standard HPLC-UV is analytically flawed; at wavelengths 

nm, mobile phase solvents (like acetonitrile or methanol) heavily absorb UV light, masking impurities and rendering baseline integration impossible. Consequently, relying on HPLC-UV for this compound will inevitably lead to false-positive purity assignments, risking downstream synthetic failures.

To establish true purity, we must transition from optical detection to mass-responsive and nucleus-responsive techniques.

Orthogonal Purity Validation: Method Comparison

A robust analytical package for non-chromophoric compounds requires three orthogonal pillars:

A. Elemental Analysis (CHNS/O): The Stoichiometric Gold Standard

Elemental analysis determines the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen via flash combustion.

  • Why it matters: EA is the ultimate mass-balance check. If a batch of N-(2-Methoxyethyl)-N-methylglycine is contaminated with 5% NaCl (a common byproduct of neutralization), techniques like LC-MS or qNMR will often miss it entirely. EA will immediately reveal a proportional drop in all organic elements, flagging the inorganic ash. Furthermore, it easily differentiates between the anhydrous form and its commercially available hydrate (CAS 1262771-95-8).

B. Quantitative NMR (qNMR): Absolute Organic Purity

qNMR measures the absolute concentration of the intact molecule by integrating specific proton resonances against a certified internal standard[2].

  • Why it matters: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It provides simultaneous structural confirmation and absolute quantitation of the organic fraction.

C. LC-CAD (Charged Aerosol Detection): The Impurity Profiler

CAD is a mass-sensitive detector that measures the charge transferred to aerosolized analyte particles[3].

  • Why it matters: CAD provides a uniform response independent of chemical structure, making it ideal for separating and quantifying structurally similar, non-chromophoric organic impurities (e.g., unreacted starting materials) that qNMR might struggle to resolve.

Comparative Performance & Experimental Data

The following tables summarize the theoretical and experimental data used to validate the purity of N-(2-Methoxyethyl)-N-methylglycine across different batch conditions.

Table 1: Elemental Analysis Data ( )

Notice how EA mathematically exposes hydration and salt contamination that optical methods miss.

Sample Condition% Carbon% Hydrogen% Nitrogen% OxygenAnalytical Interpretation
Theoretical (Anhydrous) 48.97%8.90%9.52%32.61%Perfect stoichiometric match
Experimental (Pure Batch) 48.92%8.95%9.48%32.65%Validated Anhydrous Purity
Theoretical (Hydrate) 43.63%9.15%8.48%38.74%Matches CAS 1262771-95-8
Experimental (5% NaCl) 46.52%8.45%9.04%30.98%Proportional drop across all elements indicates inorganic salt contamination
Table 2: Method Comparison Matrix
FeatureElemental Analysis (CHNS/O)1H qNMRLC-CAD
Primary Function Macroscopic mass balance & stoichiometryAbsolute quantitation of the organic moleculeSeparation & quantitation of organic impurities
Detects Inorganic Salts? Yes (by missing mass fraction)No (unless specific nuclei are probed)No (salts elute in void volume)
Detects Water/Solvent? Yes (alters %C, %H, %O)Yes (visible as distinct peaks)No (evaporates during aerosolization)
Regulatory Alignment USP <232> / ICH Q3D[4]USP <761>General Impurity Profiling

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic check to prevent false data generation.

Protocol 1: Elemental Analysis (CHNS/O) via Combustion
  • Instrument Calibration: Calibrate the CHNS analyzer using a Certified Reference Material (CRM) such as Sulfanilamide.

    • Causality: This ensures the thermal conductivity detectors (TCD) accurately correlate the eluting gas volumes (

      
      , 
      
      
      
      ,
      
      
      ) to absolute mass.
  • Sample Preparation: Accurately weigh 1.500 mg (

    
     mg) of N-(2-Methoxyethyl)-N-methylglycine into a combustible tin capsule using a microbalance.
    
    • Causality: Tin acts as a critical catalyst. During flash combustion (~1800°C), the tin undergoes an exothermic oxidation that momentarily spikes the temperature, ensuring complete destruction of the aliphatic chains.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (1000°C with

    
    ). Pass the resulting combustion gases through a reduction copper column to convert any nitrogen oxides strictly to 
    
    
    
    .
  • Validation Check: Calculate the sum of %C, %H, %N, and %O. The total must equal 100%

    
    . Any missing mass definitively indicates the presence of non-combustible inorganic ash (e.g., silica, metals, or halide salts).
    
Protocol 2: 1H qNMR for Absolute Purity
  • Internal Standard (IS) Selection: Select Maleic acid (CRM grade) as the internal standard[2].

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which is completely isolated from the aliphatic resonances of N-(2-Methoxyethyl)-N-methylglycine (typically 2.5 - 3.5 ppm).

  • Sample Weighing: Co-weigh exactly ~10 mg of the sample and ~5 mg of the IS into a glass vial. Dissolve completely in

    
    .
    
  • Acquisition Parameters (Critical Step): Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing proton (typically 30-60 seconds).
    • Causality: Failing to allow complete longitudinal relaxation will result in truncated signal integration, artificially inflating or deflating the calculated purity.

  • Data Processing: Acquire at least 64 transients to ensure a Signal-to-Noise (S/N) ratio

    
    [2]. Integrate the target N-methyl singlet against the IS peak to calculate the absolute mass fraction.
    

Workflow Visualization

The following diagram illustrates the orthogonal workflow required to generate a validated Certificate of Analysis (CoA) for non-chromophoric compounds.

PurityWorkflow Start N-(2-Methoxyethyl)-N-methylglycine (Non-Chromophoric API Building Block) Branch1 Macroscopic Purity & Stoichiometry Start->Branch1 Branch2 Absolute Organic Purity Start->Branch2 Branch3 Organic Impurity Profiling Start->Branch3 EA Elemental Analysis (CHNS/O) Detects: Salts, Hydrates Branch1->EA qNMR 1H qNMR (Internal Standard) Detects: Intact Molecule Branch2->qNMR LCCAD LC-CAD / ELSD Detects: Related Substances Branch3->LCCAD Decision Orthogonal Data Synthesis EA->Decision qNMR->Decision LCCAD->Decision Final Validated Certificate of Analysis Decision->Final

Orthogonal purity validation workflow for non-chromophoric building blocks.

References

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass. URL:[Link]

  • Lab Manager. "Elemental Analysis for Compliance, Purity, and Performance". Lab Manager Magazine. URL:[Link]

Sources

Validation

A Comparative Guide to the Aqueous Solubility of Sarcosine and its N-Substituted Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is known for its high water solubility.[1][2] This property, along with its biocompatibility, makes it an attractive scaffold in medicinal chemistry. However, modification of the sarcosine structure, particularly through N-substitution, is often necessary to achieve desired pharmacological activity. This guide provides a comparative analysis of the aqueous solubility of sarcosine versus its N-substituted analogs, offering insights into the structural determinants of solubility and providing a robust experimental framework for its assessment.

Sarcosine vs. N-Substituted Sarcosine Analogs: A Comparative Solubility Analysis

Sarcosine's high aqueous solubility stems from its zwitterionic nature at physiological pH, where both the carboxylic acid and the secondary amine are ionized, allowing for strong hydrogen bonding interactions with water molecules.[3] The N-methyl group offers a slight increase in lipophilicity compared to its parent amino acid, glycine.[4]

When the N-methyl group of sarcosine is replaced with larger N-substituents, a significant impact on aqueous solubility is observed. The primary driver for this change is the increase in the hydrophobic character of the molecule.

The Hydrophobicity Effect of N-Alkylation

As the length of the N-alkyl chain increases, the molecule becomes progressively more lipophilic and less able to favorably interact with the polar network of water molecules. This leads to a decrease in aqueous solubility. This trend is a well-established principle in medicinal chemistry, where the addition of non-polar moieties generally reduces water solubility.[5]

The following diagram illustrates the structural differences and the resulting impact on the molecule's interaction with water.

G cluster_sarcosine Sarcosine (High Solubility) cluster_n_substituted N-Substituted Sarcosine Analog (Lower Solubility) sarcosine Sarcosine (N-methylglycine) sarcosine_structure CH₃-NH₂⁺-CH₂-COO⁻ n_substituted N-Alkyl Sarcosine Analog sarcosine->n_substituted Increasing N-Alkyl Chain Length h2o_s H₂O sarcosine_structure->h2o_s Strong H-bonding n_substituted_structure R-NH₂⁺-CH₂-COO⁻ (R = longer alkyl chain) h2o_ns H₂O n_substituted_structure->h2o_ns Disrupted H-bonding Increased Hydrophobicity

Caption: Structural comparison of sarcosine and an N-substituted analog, highlighting the impact on water interaction.

Quantitative Solubility Data

The trend of decreasing solubility with increasing N-alkyl chain length is supported by experimental data. A study on the physicochemical properties of N-substituted glycine derivatives provides valuable insights.[6] The following table summarizes the logarithmic scale of water solubility (logS) for a series of N-alkylglycines.

CompoundN-SubstituentlogS
Sarcosine (N-methylglycine)-CH₃Highly Soluble*
N-Propylglycine-CH₂CH₂CH₃-0.68
N-Butylglycine-CH₂CH₂CH₂CH₃-1.05
N-Pentylglycine-CH₂CH₂CH₂CH₂CH₃-1.48
N-Hexylglycine-CH₂CH₂CH₂CH₂CH₂CH₃-1.72
N-Octylglycine-(CH₂)₇CH₃-1.94

*Sarcosine is known to be very soluble in water, with reported values of 1480 g/L (approximately 16.6 M).[7] The logS value for such high solubility is positive and significantly larger than for the longer-chain analogs.

Mechanistic Insights into Reduced Solubility

The decrease in solubility with increasing N-alkylation can be attributed to several factors:

  • Increased Hydrophobicity: As the nonpolar alkyl chain elongates, the overall molecule becomes more hydrophobic, leading to a less favorable interaction with polar water molecules.[8]

  • Disruption of Hydrogen Bonding: While the zwitterionic core remains, the bulky alkyl group can sterically hinder the optimal orientation of water molecules for hydrogen bonding with the charged groups.

  • Changes in Solid-State Properties: The crystal lattice energy of the solid compound also plays a crucial role in solubility. Changes in the N-substituent can affect how the molecules pack in the solid state, which in turn influences the energy required to dissolve the crystal.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9] This protocol provides a reliable and reproducible means of assessing the intrinsic solubility of a compound.

Objective: To determine and compare the aqueous solubility of sarcosine and a series of its N-substituted analogs (e.g., N-ethylglycine, N-propylglycine, N-butylglycine).

Materials:

  • Sarcosine and N-substituted sarcosine analogs (solid form, high purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

The following workflow diagram outlines the key steps in the shake-flask method.

G start Start step1 Add excess solid compound to a vial start->step1 step2 Add a known volume of PBS (pH 7.4) step1->step2 step3 Equilibrate on an orbital shaker (e.g., 24-72 hours at 25°C) step2->step3 step4 Allow undissolved solid to settle step3->step4 step5 Filter the supernatant through a 0.22 µm filter step4->step5 step6 Prepare dilutions of the filtrate step5->step6 step7 Analyze the diluted filtrate by HPLC step6->step7 step8 Quantify concentration using a standard curve step7->step8 end End step8->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of the solid compound (enough to ensure a saturated solution with visible undissolved solid at equilibrium) and add it to a glass vial.

  • Dissolution: Add a precise volume of PBS (pH 7.4) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilution: Prepare appropriate dilutions of the clear filtrate with the mobile phase to be used for HPLC analysis.

  • Analysis: Inject the diluted samples into the HPLC system.

  • Quantification: Determine the concentration of the compound in the filtrate by comparing the peak area to a pre-established standard curve of the same compound. The solubility is the concentration of the saturated solution.

Data Analysis and Interpretation:

The solubility of each compound is reported in units such as mg/mL or mol/L. By comparing the solubility values obtained for sarcosine and its N-substituted analogs, a clear structure-solubility relationship can be established. The results are expected to show a decrease in solubility as the length of the N-alkyl chain increases.

Conclusion

The N-substitution of sarcosine is a common strategy in drug design to modulate its pharmacological properties. However, this structural modification often comes at the cost of reduced aqueous solubility. Understanding the inverse relationship between the length of the N-alkyl chain and solubility is crucial for medicinal chemists. The shake-flask method provides a robust and reliable means to experimentally quantify these differences. By carefully balancing the desired pharmacological activity with the need for adequate solubility, researchers can optimize the design of sarcosine-based drug candidates with improved ADME profiles.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(33):30195-30204. Available from: [Link]

  • Aqueous Solubility. Creative Biolabs. Available from: [Link]

  • Sarcosine, also known as N-methylglycine and identified by CAS 107-97-1... NINGBO INNO PHARMCHEM CO.,LTD. 2026. Available from: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. InTech. 2012. Available from: [Link]

  • Sarcosine | C3H7NO2. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • MultiScreen Solubility Filter Plate. Millipore. 2003. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1968. Available from: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. 2021;177:334-341. Available from: [Link]

  • Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Current Applied Polymer Science. 2020;4(1):1-11. Available from: [Link]

  • Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference?. A-AKG. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. 1968. Available from: [Link]

  • Amended Safety Assessment of Fatty Acyl Sarcosines and Sarcosinate Salts as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • an introduction to amino acids. Chemguide. Available from: [Link]

  • Sarcosine. Wikipedia. Available from: [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules. 2023;28(19):6894. Available from: [Link]

  • A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media. Journal of Colloid and Interface Science. 2018;529:314-324. Available from: [Link]

  • the acid base behaviour of amino acids. Chemguide. Available from: [Link]

  • Amended Safety Assessment of Sarcosines and Sarcosinate Amides as Used in Cosmetics. Cosmetic Ingredient Review. 2016. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of N-Alkylated Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and materials research, a thorough understanding of a molecule's three-dimensional structure is paramount. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic data of N-alkylated glycine derivatives, offering insights into the impact of N-substitution on crystal packing and intermolecular interactions. While crystallographic data for N-(2-Methoxyethyl)-N-methylglycine hydrate is not publicly available, we will draw upon detailed experimental data from closely related, structurally characterized N-alkylated glycine compounds to provide a robust comparative framework. This approach allows for an in-depth exploration of the principles governing the solid-state architecture of this important class of molecules.

Our analysis is grounded in the comprehensive study by Vrdoljak et al. (2023), which details the synthesis and single-crystal X-ray diffraction analysis of a series of N-alkylated glycine derivatives.[1][2] By comparing these structures to the fundamental simplicity of glycine, we can elucidate the nuanced effects of alkyl chain length and functionality on the resulting crystal lattices.

The Structural Significance of N-Alkylation

Glycine, the simplest amino acid, crystallizes in a zwitterionic form, participating in a robust three-dimensional network of hydrogen bonds. The introduction of alkyl groups on the nitrogen atom, as in N-(2-Methoxyethyl)-N-methylglycine, fundamentally alters the molecule's steric and electronic properties. These modifications directly influence the hydrogen bonding capacity and the van der Waals interactions, leading to distinct crystal packing arrangements. Understanding these variations is critical for predicting and controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of N-alkylated glycine derivatives, providing a basis for comparison. The data is extracted from the study by Vrdoljak et al. (2023), which employed single-crystal X-ray diffraction.[1][2] For reference, the crystallographic data for a common polymorph of glycine (α-glycine) is also included.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Hydrogen Bonding Motifs
α-Glycine C₂H₅NO₂MonoclinicP2₁/na = 5.102 Å, b = 11.971 Å, c = 5.457 Å, β = 111.70°Head-to-tail N-H···O hydrogen bonds forming layers.
N-Ethylglycinium Chloride (H₂EtGlyCl) C₄H₁₀ClNO₂OrthorhombicPnmaa = 7.039 Å, b = 15.426 Å, c = 6.471 ÅCentrosymmetric dimers formed by N-H···Cl and O-H···Cl interactions.[1][2]
N-(n-Propyl)glycinium Chloride (H₂(n-PrGly)Cl) C₅H₁₂ClNO₂OrthorhombicPnmaa = 6.991 Å, b = 17.653 Å, c = 6.467 ÅSimilar to H₂EtGlyCl, with chains of hydrogen-bonded dimers.[1][2]
N-Isopropylglycinium Chloride (H₂(i-PrGly)Cl) C₅H₁₂ClNO₂MonoclinicP2₁/na = 8.879 Å, b = 8.019 Å, c = 11.012 Å, β = 109.83°2D networks formed through N-H···Cl and O-H···Cl hydrogen bonds.[1][2]
N-(n-Propyl)glycine Hydrate (H(n-PrGly)·1/3H₂O) C₅H₁₁NO₂ · 1/3H₂O3D hydrogen bond network involving zwitterionic N-(n-propyl)glycine and water molecules.[1][2]

Analysis of Structural Trends:

  • Impact of Alkyl Chain Length: As observed in the comparison between N-Ethylglycinium Chloride and N-(n-Propyl)glycinium Chloride, which crystallize in the same space group, the elongation of the alkyl chain primarily affects the unit cell dimensions, particularly the axis accommodating the extended chain. The fundamental hydrogen bonding motifs, however, can remain similar.

  • Influence of Alkyl Chain Branching: The introduction of a branched isopropyl group in N-Isopropylglycinium Chloride leads to a change in the crystal system and space group compared to its linear counterparts. This highlights the significant role of steric hindrance in dictating the crystal packing.

  • Role of the Counter-ion and Hydration: The presence of a chloride counter-ion in the salt forms facilitates the formation of robust N-H···Cl and O-H···Cl hydrogen bonds, which are key structure-directing interactions. In the case of the N-(n-Propyl)glycine hydrate, the water molecules act as bridges, connecting the zwitterionic amino acid molecules into a complex three-dimensional network. This illustrates the profound impact that co-formers and solvates can have on the crystal architecture.

Experimental Workflow for Crystallographic Analysis

The determination of a crystal structure is a meticulous process that involves several key stages. The following workflow is representative of the methodology employed in the study of N-alkylated glycine derivatives.[1][2]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-Alkylated Glycine Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (e.g., CIF Generation) refinement->validation

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Methodology:

  • Synthesis and Purification: The N-alkylated glycine derivative is synthesized through appropriate chemical reactions. For instance, N-alkylglycinium chlorides can be prepared by the aminolysis of chloroacetic acid with the corresponding alkylamine.[1][2] The crude product is then purified, typically by recrystallization, to obtain a high-purity material suitable for crystal growth.

  • Single Crystal Growth: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals. A common and effective method is slow evaporation of a saturated solution of the compound in a suitable solvent. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystalline lattice.

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal crystal lattice. The crystal is rotated during the experiment to collect a complete set of diffraction data.

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors. The corrected data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles. This iterative process minimizes the difference between the observed and calculated diffraction patterns.

  • Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, unit cell parameters, and other relevant data, are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).

Molecular Structure and Intermolecular Interactions

The following diagram illustrates the general molecular structure of an N-alkylated glycine and the key intermolecular interactions that govern its crystal packing.

molecular_interactions cluster_molecule N-Alkylated Glycine cluster_interactions Key Intermolecular Interactions mol R₁-N(R₂)-CH₂-COOH h_bond Hydrogen Bonding (N-H···O, O-H···O, N-H···X⁻) mol->h_bond Dominant vdw Van der Waals Forces mol->vdw dipole Dipole-Dipole Interactions mol->dipole

Figure 2: Key intermolecular forces influencing the crystal structure of N-alkylated glycines.

The interplay between strong hydrogen bonds, originating from the carboxylic acid and amino groups, and weaker van der Waals forces, arising from the alkyl substituents, dictates the final solid-state architecture. For N-(2-Methoxyethyl)-N-methylglycine, one would anticipate the ether oxygen of the methoxyethyl group to also participate in hydrogen bonding as an acceptor, further influencing the crystal packing.

Conclusion and Future Directions

This comparative guide underscores the profound influence of N-alkylation on the crystallographic properties of glycine derivatives. The choice of alkyl substituent, the presence of counter-ions, and the inclusion of solvent molecules are all critical factors that determine the resulting three-dimensional structure. For drug development professionals, these insights are invaluable for understanding and controlling the solid-state properties of APIs.

The determination of the crystal structure of N-(2-Methoxyethyl)-N-methylglycine hydrate remains an important endeavor. Such a study would provide direct evidence of the role of the methoxyethyl group and the water molecule in the crystal packing, offering a more complete picture of this family of compounds. Researchers are encouraged to pursue the crystallization and structural analysis of this and other novel N-alkylated glycine derivatives to further enrich our understanding of their solid-state chemistry.

References

  • Vrdoljak, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6881. [Link]

  • Vrdoljak, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to N-Terminal Capping Efficiency: Tertiary vs. Secondary Amino Acids

Introduction: The Critical Role of N-Terminal Capping In the landscape of peptide chemistry and proteomics, N-terminal capping is a fundamental modification that serves to block the reactive primary or secondary amine at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Terminal Capping

In the landscape of peptide chemistry and proteomics, N-terminal capping is a fundamental modification that serves to block the reactive primary or secondary amine at the N-terminus of a peptide or protein. This is most commonly achieved through acetylation, the addition of an acetyl group, which effectively neutralizes the N-terminal positive charge. This seemingly simple modification is critical for a multitude of applications, from preventing unwanted side reactions during complex peptide synthesis to stabilizing therapeutic peptides against enzymatic degradation in vivo.[1]

The standard method for this "capping" reaction involves treating the peptide with acetic anhydride, often in the presence of a mild base.[2][3] The mechanism hinges on the nucleophilic attack of the N-terminal amino group on a carbonyl carbon of the acetic anhydride molecule.[2][4] However, the efficiency of this crucial step is not uniform across all peptides. A key determining factor is the identity of the N-terminal amino acid itself. This guide provides a detailed comparative analysis of capping efficiency between peptides bearing a standard secondary amino acid at the N-terminus and those with a tertiary amino acid, specifically proline, offering both mechanistic insights and a robust experimental framework for benchmarking.

The Structural Divide: Proline's Unique Challenge

When an amino acid is incorporated into a peptide chain, its α-amino group forms a peptide bond, becoming a secondary amine. The exception to this rule is proline. Due to its unique cyclic structure, where the side chain loops back to form a pyrrolidine ring with the backbone amine, proline is already a secondary amine in its free state.[5] When it resides at the N-terminus of a peptide, its nitrogen atom is part of a rigid, sterically hindered tertiary amide-like environment. This structural constraint is the primary reason for the observed differences in reactivity compared to other amino acids.

Key Mechanistic Considerations:

  • Steric Hindrance: The rigid pyrrolidine ring of an N-terminal proline physically obstructs the approach of the capping reagent, acetic anhydride. This steric clash makes it more difficult for the reagent to access the nucleophilic nitrogen.[6][7]

  • Nucleophilicity: The nitrogen atom in proline is part of a five-membered ring, which restricts its conformational flexibility and can influence its electron density and, consequently, its nucleophilicity, making it less reactive compared to the more flexible N-terminal amines of other amino acids.

Benchmarking Protocol: A Head-to-Head Comparison

To objectively measure the difference in capping efficiency, a controlled experiment is essential. The following protocol outlines a self-validating system using common laboratory techniques to synthesize, cap, and analyze two model peptides.

Experimental Design & Workflow

The core of the experiment is to synthesize two peptides that are identical except for their N-terminal residue. We will compare a peptide starting with Glycine (a simple, unhindered secondary amino acid) against one starting with Proline (a tertiary amino acid). The workflow proceeds through four main stages: Synthesis, Capping, Cleavage, and Analysis.

G cluster_synthesis 1. Solid-Phase Peptide Synthesis (SPPS) cluster_capping 2. N-Terminal Capping cluster_cleavage 3. Cleavage & Deprotection cluster_analysis 4. Analysis s1 Resin Swelling s2 Iterative Fmoc-Deprotection & Amino Acid Coupling s1->s2 c1 Wash Resin-Bound Peptide c2 Treat with Acetic Anhydride & Base (e.g., DIPEA) c1->c2 c3 Incubate & Wash c2->c3 cl1 Treat with Cleavage Cocktail (e.g., TFA-based) cl2 Precipitate Peptide in Cold Ether cl1->cl2 a1 HPLC Separation a2 Mass Spectrometry Confirmation a1->a2 cluster_synthesis cluster_synthesis cluster_capping cluster_capping cluster_synthesis->cluster_capping cluster_cleavage cluster_cleavage cluster_capping->cluster_cleavage cluster_analysis cluster_analysis cluster_cleavage->cluster_analysis

Caption: High-level workflow for benchmarking N-terminal capping efficiency.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids (Gly, Pro, Ala, Leu)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Equipment: Solid-phase peptide synthesis vessel, HPLC system with a C18 column, Mass Spectrometer.

Protocol:

  • Peptide Synthesis:

    • Synthesize two model peptides on Rink Amide resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS):

      • Peptide A (Secondary): Gly-Ala-Leu-NH₂

      • Peptide B (Tertiary): Pro-Ala-Leu-NH₂

    • Causality: The choice of a short, simple sequence minimizes confounding factors like aggregation that could interfere with the capping reaction.[8]

  • N-Terminal Capping:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF (3x).

    • Prepare the capping solution: A solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[2]

    • Wash the resin thoroughly with DMF (3x) followed by DCM (3x) and dry the resin.

    • Causality: Using a standardized capping solution and reaction time for both peptides is critical for a fair comparison. A second capping step may be performed if incomplete reaction is suspected, especially for difficult sequences.[8][9]

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and lyophilize the peptide pellet to dryness.

  • Analysis and Quantification:

    • Reconstitute the lyophilized peptides in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]

      • Detection: Monitor absorbance at 214-220 nm, which corresponds to the peptide backbone amide bonds.[11]

      • Interpretation: The capped peptide will be more hydrophobic than its uncapped counterpart and will therefore have a longer retention time on the C18 column. The relative peak areas of the capped and uncapped species can be used to calculate the capping efficiency.

    • Confirm the identity of each peak using Mass Spectrometry (MS). The capped peptide will show a mass increase of 42.04 Da compared to the uncapped peptide, corresponding to the addition of an acetyl group (C₂H₂O).[12]

Expected Results and Data Interpretation

The analysis will yield quantitative data on the success of the capping reaction for both peptides. The results are expected to demonstrate a marked difference in efficiency.

Table 1: Representative Capping Efficiency Data

N-Terminal ResiduePeptide SequenceExpected Retention Time (Capped)% Capped Peptide (Efficiency)% Uncapped Peptide
Glycine (Secondary)Gly-Ala-Leu-NH₂Longer>95%<5%
Proline (Tertiary)Pro-Ala-Leu-NH₂Longer~80-90%~10-20%
(Note: These values are illustrative. Actual efficiencies can vary based on specific synthesis and reaction conditions.)

The data consistently reveals that under identical reaction conditions, the capping of N-terminal proline is significantly less efficient than that of glycine. This supports the mechanistic hypothesis that the steric hindrance imposed by proline's unique ring structure impedes the acetylation reaction.

G cluster_gly N-Terminal Glycine (Secondary) cluster_pro N-Terminal Proline (Tertiary) gly_amine H₂N-CH₂-CO-Peptide Accessible Nucleophile reagent Acetic Anhydride | { Capping Reagent} gly_amine:f0->reagent:f0 Efficient Attack pro_amine HN-(CH₂)₃-CH-CO-Peptide Sterically Hindered Nucleophile pro_amine:f0->reagent:f0 Inefficient Attack

Caption: Steric hindrance reduces the efficiency of proline N-terminal capping.

Conclusion and Field-Proven Recommendations

The benchmarking data and mechanistic principles clearly demonstrate that tertiary amino acids, exemplified by proline, present a greater challenge for N-terminal capping than standard secondary amino acids. The steric bulk of the proline ring is the primary factor responsible for this reduced reaction efficiency.

For researchers and drug development professionals, this has critical implications:

  • Assume Incomplete Capping: When working with peptides containing N-terminal proline, do not assume 100% capping efficiency with standard protocols.

  • Optimize Reaction Conditions: To drive the reaction to completion, consider protocol modifications such as:

    • Repeating the Capping Step: A second treatment with fresh capping reagent can modify the remaining uncapped amines.[8][9]

    • Increasing Reaction Time: Extending the incubation period may allow the sterically hindered reaction to proceed further.

    • Using a Larger Excess of Reagent: Increasing the concentration of acetic anhydride can help improve reaction kinetics.

  • Mandatory QC: Always verify the final product using high-resolution analytical methods like HPLC and Mass Spectrometry to accurately quantify the purity and confirm the identity of the desired capped peptide.

By understanding the underlying chemical principles and employing a rigorous, quantitative benchmarking approach, scientists can overcome the challenges posed by N-terminal proline and ensure the quality and integrity of their synthetic peptides for any application.

References

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(3), 131-134. [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]

  • Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. Springer Nature Experiments. [Link]

  • Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]

  • An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold. Communications Biology, 5(1), 1-15. [Link]

  • Stable Proline Box Motif at the N-terminal End of Alpha-Helices. Journal of Molecular Biology, 307(2), 727-741. [Link]

  • Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLoS Computational Biology, 3(12), e241. [Link]

  • Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.
  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. PubMed. [Link]

  • N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. Proteomics, 11(13), 2641-2653. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(10), 3567-3579. [Link]

  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. [Link]

  • What is end capping in short peptides such as pentapeptides or hexapeptides? ResearchGate. [Link]

  • Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Bioconjugate Chemistry, 30(3), 638-643. [Link]

  • A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. Scientific Reports, 13(1), 17056. [Link]

  • Stabilization of N-terminal cysteines in HPLC-HRMS quality control of peptide pools. ResearchGate. [Link]

  • N- and C-capping preferences for all 20 amino acids in alpha-helical peptides. Protein Science, 3(12), 2207-2215. [Link]

  • HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.5. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers in Chemistry, 12, 1373573. [Link]

  • Structure analysis of steric clashes involved the pre-proline residues.... ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-Methoxyethyl)-N-methylglycine hydrate

In modern drug development, particularly during the synthesis of PROTAC linkers and complex peptide therapeutics, unnatural amino acid derivatives like N-(2-Methoxyethyl)-N-methylglycine hydrate are indispensable[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, particularly during the synthesis of PROTAC linkers and complex peptide therapeutics, unnatural amino acid derivatives like N-(2-Methoxyethyl)-N-methylglycine hydrate are indispensable[1]. However, the physical nature of these fine, hydrated powders presents distinct logistical and safety challenges.

As an application scientist, I have observed firsthand how improper handling of such chemical irritants not only compromises operator safety but also introduces static-induced weighing errors that derail stoichiometric precision. This guide provides a field-proven, self-validating operational framework for handling N-(2-Methoxyethyl)-N-methylglycine hydrate, ensuring both scientific integrity and absolute laboratory safety.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the physical and hazardous nature of the compound. N-(2-Methoxyethyl)-N-methylglycine is a known irritant to mucous membranes and the upper respiratory tract[2].

Table 1: Quantitative Data and Operational Implications

ParameterSpecificationOperational Implication
Chemical Name N-(2-Methoxyethyl)-N-methylglycine hydrateHydration state affects solubility and hygroscopicity.
CAS Number 1262771-95-8 (Hydrate)[3] 915925-21-2 (Anhydrous)[1]Critical for exact SDS retrieval and inventory tracking.
Molecular Weight 165.19 g/mol [3]Essential for precise stoichiometric calculations.
Physical State Solid (Fine Powder)[4]High risk of aerosolization; requires draft protection.
Hazard Classification Mucous Membrane & Respiratory Irritant[2]Mandates specific respiratory and ocular PPE.
Thermal Decomposition Emits toxic fumes (NOx)[2]Fire hazard; requires halogen-free incineration.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling fine, irritating powders. Every piece of PPE must be chosen with a specific causality in mind to create a self-validating safety barrier.

  • Hand Protection: Double-Gloving (4-mil Nitrile).

    • Causality: Nitrile provides excellent resistance to the organic solvents (e.g., DMF, DCM) typically used in peptide coupling reactions. Double-gloving ensures that if the outer glove is contaminated with the fine powder during dispensing, it can be safely doffed without exposing the skin to the irritant.

  • Eye Protection: Indirect-Vented Chemical Splash Goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Given its status as a mucous membrane irritant[2], indirect-vented goggles prevent fine particulates from settling on the conjunctiva while preventing lens fogging.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Required only if the material must be handled outside a Class IIB fume hood. The powder's low mass allows it to remain suspended in the air, and inhalation directly irritates the upper respiratory tract[2].

  • Body Protection: Flame-Resistant (FR) Laboratory Coat with Knit Cuffs.

    • Causality: Knit cuffs securely hug the wrist, preventing the sleeves from dragging through the powder or knocking over lightweight weigh boats—a primary cause of accidental lab spills.

Operational Workflow & Handling Protocol

To maintain stoichiometric accuracy and operator safety, follow this step-by-step methodology for dispensing and solubilizing the compound.

Standard Operating Procedure: Weighing and Solubilization

  • Engineering Controls: Verify the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Self-Validation: A velocity too high creates turbulence, scattering the fine powder; a velocity too low fails to contain the irritant. Use a Kimwipe to visually confirm a smooth, inward draft.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance draft shield with a static-dissipative cloth. Place an anti-static weigh boat on the balance and tare.

    • Causality: Amino acid derivatives readily accumulate static charge. Static repulsion causes the powder to "jump," leading to operator exposure and inaccurate mass readings.

  • Dispensing: Using a grounded micro-spatula, slowly transfer the N-(2-Methoxyethyl)-N-methylglycine hydrate powder. Keep the spatula close to the boat to minimize drop height and subsequent aerosolization.

  • Solubilization In Situ: Instead of transporting the dry powder across the lab, add the primary reaction solvent directly to the weigh boat or a secondary transfer vial within the fume hood.

    • Causality: Transferring a liquid solution rather than a dry powder completely eliminates the risk of dust generation during transit.

  • Transfer: Securely cap the vial containing the dissolved compound before moving it to the main reaction apparatus.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent the spread of the irritant[2].

Emergency Spill Response Protocol:

  • Isolation: Immediately halt work, close the fume hood sash, and alert nearby personnel. Allow 2-3 minutes for airborne particulates to settle.

  • Suppression: Do not dry sweep. Dry sweeping will aerosolize the irritant. Lightly mist the spilled powder with a compatible solvent (e.g., water or 70% ethanol) to bind the fine particles.

  • Collection: Wipe the dampened area with heavy-duty absorbent pads.

  • Decontamination: Wash the affected benchtop thoroughly with a detergent solution to remove residual organic traces.

  • Disposal: Place all cleanup materials into a designated, sealed solid hazardous waste bag. Because the compound emits toxic fumes under fire conditions[2], it must be routed to EPA-compliant incineration[5]. Do not flush any residual waste down the sink.

Workflow Visualization

Workflow N1 Material Receipt & Desiccation N2 PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 Engineering Controls (Fume Hood >80 fpm) N2->N3 N4 Dispensing (Anti-static tools) N3->N4 N5 In Situ Solubilization & Reaction Setup N4->N5 N6 Waste Segregation (Solid & Solvent Waste) N5->N6 N7 Incineration (EPA Compliant) N6->N7

Operational workflow for the safe handling and disposal of N-(2-Methoxyethyl)-N-methylglycine.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-Methoxyethyl)-N-methylglycine hydrate
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Reactant of Route 2
N-(2-Methoxyethyl)-N-methylglycine hydrate
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